molecular formula C27H37N5O2S B1191817 NVS-CECR2-1

NVS-CECR2-1

Cat. No.: B1191817
M. Wt: 495.686
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVS-CECR2-1, also known NVS-1, is a highly potent and selective CECR2 inhibitor that has been developed in collaboration with Novartis. NVS-CECR2-1 binds to CECR2 with high affinity: IC50 = 0.047 µM in Alpha screen, KD = 0.080 µM in ITC, and demonstrates no cross reactivity in a BRD panel (48 targets). In the FRAP assay at 0.1 µM. NVS-CECR2-1 shows robust activity in cells due to its slow off-rate, but no acute toxicity. NVS-CECR2-1 is poorly soluble but due to its high potency it may be safely used at low concentrations in cell biology applications. The structurally related NVS-CECR2-C is a suitable control compound that is inactive against CECR2.

Properties

Molecular Formula

C27H37N5O2S

Molecular Weight

495.686

SMILES

CC1(C)CC(N2C=CC3=C2C=CC(C4=CC(NC5CC5)=NC(S(=O)(CCC)=O)=N4)=C3)CC(C)(C)N1

Appearance

Solid powder

Synonyms

NVS-CECR2-1;  NVS-1;  NVS1;  NVS-1.; N-cyclopropyl-2-(propylsulfonyl)-6-(1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indol-5-yl)pyrimidin-4-amine

Origin of Product

United States

Foundational & Exploratory

Technical Guide: NVS-CECR2-1 Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Target: CECR2 Bromodomain | Class: Chemical Probe | Source: Structural Genomics Consortium (SGC) / Novartis[1]

Executive Summary

NVS-CECR2-1 is a high-affinity, selective chemical probe designed to inhibit the bromodomain (BRD) of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein.[1][2][3][4] Unlike pan-BET inhibitors (e.g., JQ1) that broadly disrupt transcriptional elongation, NVS-CECR2-1 offers a precision tool to dissect the specific role of CECR2 within the CERF (CECR2-containing Remodeling Factor) complex.

This guide details the molecular mechanics of NVS-CECR2-1, its selectivity profile against the human bromodomain family, and the rigorous experimental frameworks required to validate its activity in cellular models.

Key Technical Specifications
MetricValueAssay / Context
Target CECR2 BromodomainChromatin Remodeling
Potency (IC50) 47 nM AlphaScreen (Peptide displacement)
Affinity (Kd) 80 nM Isothermal Titration Calorimetry (ITC)
Selectivity > 100-foldvs. BET family (BRD4) and 40+ other BRDs
Negative Control NVS-CECR2-C Structurally related, inactive enantiomer/analog

Molecular Mechanism of Action

The efficacy of NVS-CECR2-1 relies on competitive displacement . CECR2 is a nuclear protein that functions as the regulatory subunit of the ISWI chromatin remodeling complex (specifically interacting with SNF2L/SMARCA1).[5] Its bromodomain acts as a "reader" module, anchoring the complex to acetylated lysine residues on Histone H3 and H4.[5][6]

The Displacement Event
  • Native State: The CECR2 bromodomain recognizes acetylated chromatin (Ac-H3/Ac-H4) via a hydrophobic pocket containing a conserved asparagine residue (Asn514). This recruitment is essential for the CERF complex to slide nucleosomes and regulate DNA accessibility.

  • Inhibition: NVS-CECR2-1 acts as an acetyl-lysine mimetic . It occupies the hydrophobic binding pocket of the CECR2 bromodomain with high affinity (Kd = 80 nM).

  • Consequence: The inhibitor sterically occludes the bromodomain from binding to chromatin. Consequently, the CECR2 protein—and the associated ISWI ATPase—is released into the nucleoplasm, halting CECR2-dependent chromatin remodeling.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and its downstream effects on the CERF complex.

MOA Chromatin Acetylated Chromatin (H3/H4) CECR2 CECR2 Bromodomain (Reader Module) Chromatin->CECR2 Recruits CERF CERF Complex (CECR2 + SNF2L) CECR2->CERF Activates Displaced Displaced CECR2 (Inactive) CECR2->Displaced Ejection from Chromatin Transcription Nucleosome Sliding & Transcription CERF->Transcription Remodels Probe NVS-CECR2-1 (Inhibitor) Probe->CECR2 Competitive Binding (Kd 80nM)

Figure 1: Mechanism of Action. NVS-CECR2-1 competes with acetylated histones for the CECR2 bromodomain pocket, decoupling the CERF complex from chromatin.

Selectivity & Chemical Biology

For a chemical probe to be useful, it must be selective. The primary risk in bromodomain inhibition is cross-reactivity with the BET family (BRD2, BRD3, BRD4), which produces profound phenotypic effects that can mask CECR2-specific biology.

Selectivity Profile

NVS-CECR2-1 demonstrates exceptional selectivity.[2][3] In thermal shift assays and AlphaScreens against a panel of 48 human bromodomains:

  • Target: CECR2 (

    
     = 12.5°C).
    
  • Off-Targets: Negligible interaction with BET family members. Weak thermal shifts observed for BRD4 and BRD7 (< 2°C), but these do not translate to significant inhibition in functional assays at working concentrations (1 µM).

The "Self-Validating" System: Using the Negative Control

To rigorously prove that a biological phenotype is driven by CECR2 inhibition and not general toxicity or off-target effects, you must use the negative control, NVS-CECR2-C .

  • NVS-CECR2-1 (Probe): Active against CECR2.[1][2][3][4][5]

  • NVS-CECR2-C (Control): Structurally similar but chemically incapable of binding the CECR2 bromodomain.[3]

  • Validation Logic: If a phenotype (e.g., cell death, gene expression change) is observed with NVS-CECR2-1 but not with NVS-CECR2-C, it is likely on-target.

Experimental Validation Protocols

Protocol: Cellular Target Engagement via FRAP

Objective: Quantify the displacement of CECR2 from chromatin in live cells.

Materials
  • Cell Line: U2OS (Osteosarcoma) or relevant model.

  • Construct: GFP-tagged full-length CECR2 (GFP-CECR2).

  • Reagents:

    • NVS-CECR2-1 (Probe).[1][2][3][4]

    • NVS-CECR2-C (Negative Control).[3]

    • SAHA (Vorinostat) – Critical for increasing global histone acetylation to maximize the assay window.

Step-by-Step Methodology
  • Transfection: Transfect U2OS cells with GFP-CECR2 plasmid. Incubate for 24 hours to allow expression.

  • Chromatin Priming: Treat cells with 2.5 µM SAHA for 6 hours prior to imaging.[3]

    • Scientific Rationale: SAHA inhibits histone deacetylases (HDACs), hyper-acetylating the chromatin. This creates more binding sites for CECR2, slowing its recovery time and increasing the dynamic range when the inhibitor is added.

  • Compound Treatment: One hour before imaging, treat cells with 1.0 µM NVS-CECR2-1 or the control NVS-CECR2-C .

  • Photobleaching:

    • Select a region of interest (ROI) within the nucleus.

    • Bleach the GFP signal using a high-intensity laser pulse.

  • Data Acquisition: Measure the fluorescence recovery rate (

    
    ) in the bleached zone.
    
Interpretation
  • Vehicle/Control (NVS-CECR2-C): Slow recovery. GFP-CECR2 is tightly bound to the hyper-acetylated chromatin.

  • Probe (NVS-CECR2-1): Fast recovery. The probe displaces CECR2, making it freely diffusable in the nucleoplasm.

Validation Workflow Diagram

Validation Step1 1. Transfect U2OS (GFP-CECR2) Step2 2. Prime with SAHA (Hyper-acetylate Chromatin) Step1->Step2 Branch Treatment Step2->Branch Exp Probe: NVS-CECR2-1 (1 µM) Branch->Exp Ctrl Control: NVS-CECR2-C (1 µM) Branch->Ctrl Readout FRAP Readout (Fluorescence Recovery) Exp->Readout Ctrl->Readout Result1 Fast Recovery (Target Engagement) Readout->Result1 Probe Result2 Slow Recovery (No Displacement) Readout->Result2 Control

Figure 2: FRAP Validation Workflow. This differential response between probe and control confirms specific target engagement.

References

  • Structural Genomics Consortium (SGC). NVS-CECR2-1 Chemical Probe Summary. [Link]

  • Imbach, K. J., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[4] Scientific Reports. [Link]

  • Berenjeno, I. M., et al. (2024). The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands.[5][6] Communications Biology. [Link]

Sources

The Cellular Target of NVS-CECR2-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical probe NVS-CECR2-1, focusing on its specific cellular target and the broader implications for biomedical research and drug development. We will delve into the molecular interactions, cellular consequences, and the experimental methodologies used to validate these findings, offering a comprehensive resource for professionals in the field.

Executive Summary: Pinpointing the Target

NVS-CECR2-1 is a potent and highly selective chemical probe that serves as an inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein .[1][2][3] Specifically, it targets the bromodomain (BRD) of CECR2, a functional module responsible for recognizing and binding to acetylated lysine residues on histone proteins and other cellular factors.[1][4][5] This interaction is central to the role of CECR2 in chromatin remodeling and gene regulation.[6][7][8] NVS-CECR2-1 binds to the CECR2 bromodomain with high affinity, exhibiting a half-maximal inhibitory concentration (IC50) of 47 nM and a dissociation constant (Kd) of 80 nM.[1][3][4][9] Its selectivity has been demonstrated across a wide panel of other bromodomains, making it a valuable tool for studying the specific functions of CECR2.[10][11]

The Target in Focus: Understanding CECR2

CECR2 is a multifaceted protein implicated in several critical cellular processes. It is a key component of the CERF (CECR2-containing remodeling factor) complex, an ATP-dependent chromatin remodeling complex that also includes the ISWI ATPases SMARCA1 (SNF2L) or SMARCA5 (SNF2H).[6][12] This complex plays a crucial role in organizing nucleosomes, thereby regulating DNA accessibility for processes such as transcription, DNA replication, and repair.[12]

The physiological importance of CECR2 is underscored by its involvement in embryonic development, particularly neurulation, as well as in spermatogenesis.[6][8][12] Dysregulation of CECR2 function is associated with developmental disorders like Cat Eye Syndrome, which is characterized by a duplication of the chromosomal region containing the CECR2 gene.[1][10]

Beyond its developmental roles, emerging evidence has positioned CECR2 as a significant player in cancer biology. It has been identified as a driver of breast cancer metastasis and a potential prognostic marker in glioma.[12][13]

Mechanism of Action: How NVS-CECR2-1 Modulates Cellular Function

NVS-CECR2-1 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CECR2 bromodomain. This action physically obstructs the interaction between CECR2 and its natural binding partners, primarily acetylated histones.[1] The direct consequence of this inhibition is the displacement of CECR2 from chromatin.[1][4][14] This disruption of CECR2's chromatin localization interferes with its ability to participate in chromatin remodeling, leading to downstream effects on gene expression.[13]

The cellular consequences of treatment with NVS-CECR2-1 are significant and include the induction of apoptosis in various cancer cell lines.[1][4][9][14] This cytotoxic activity is, at least in part, dependent on the presence of CECR2, as depletion of the protein reduces the sensitivity of cancer cells to the inhibitor.[1] However, it is noteworthy that CECR2-independent mechanisms of cytotoxicity have also been observed.[1][3][9]

Quantitative Profile of NVS-CECR2-1
ParameterValueReference(s)
Target CECR2 Bromodomain[1][4][15]
IC50 47 nM[1][2][3][4][9][11]
Kd 80 nM[1][3][4][9]
Cellular Assay Concentration Recommended up to 1 µM[2][11]

The CECR2-NF-κB Signaling Axis: A Key Pathway

Recent research has illuminated a critical link between CECR2 and the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cancer.[12] Mechanistic studies have revealed that CECR2, through its bromodomain, forms a complex with the acetylated form of the RELA (p65) subunit of NF-κB.[12][13] Specifically, CECR2 recognizes acetylated lysine 310 on RELA.[12]

This interaction enhances chromatin accessibility at NF-κB target genes, leading to their increased expression.[13] These target genes include those involved in the epithelial-mesenchymal transition (EMT), as well as pro-inflammatory and pro-metastatic factors such as CSF1 and CXCL1.[13] Pharmacological inhibition of CECR2 with NVS-CECR2-1 has been shown to suppress the expression of these NF-κB target genes, consequently inhibiting M2 macrophage polarization and breast cancer metastasis.[13]

CECR2_NFkB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CECR2 CECR2 Ac_RELA Acetylated RELA (p65) CECR2->Ac_RELA Binds via Bromodomain Chromatin Chromatin CECR2->Chromatin Increases Accessibility NFkB_Target_Genes NF-κB Target Genes (e.g., CSF1, CXCL1) Ac_RELA->NFkB_Target_Genes Activates Transcription Ac_RELA->Chromatin Increases Accessibility M2_Macrophage M2 Macrophage Polarization NFkB_Target_Genes->M2_Macrophage Promotes NVS_CECR2_1 NVS-CECR2-1 NVS_CECR2_1->CECR2 Inhibits Metastasis Metastasis M2_Macrophage->Metastasis Contributes to caption CECR2-NF-κB Signaling Pathway Inhibition by NVS-CECR2-1

Caption: NVS-CECR2-1 inhibits the CECR2-NF-κB signaling pathway.

Experimental Validation: Methodologies and Protocols

The identification and characterization of NVS-CECR2-1's cellular target have been achieved through a combination of robust biochemical, biophysical, and cell-based assays.

Target Engagement and Affinity Determination

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is used to quantify the binding affinity of NVS-CECR2-1 to the CECR2 bromodomain in a high-throughput format.

  • Principle: Donor and acceptor beads are brought into proximity when a biotinylated CECR2 bromodomain binds to a streptavidin-coated donor bead and an acetylated histone peptide ligand binds to an antibody-coated acceptor bead. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. NVS-CECR2-1 competes with the histone peptide for binding to the bromodomain, causing a decrease in the signal.

  • Protocol Outline:

    • Incubate varying concentrations of NVS-CECR2-1 with the biotinylated CECR2 bromodomain.

    • Add the acetylated histone peptide ligand.

    • Introduce streptavidin-donor and antibody-acceptor beads.

    • Incubate in the dark to allow for binding equilibration.

    • Read the luminescent signal on a compatible plate reader.

    • Calculate the IC50 value from the dose-response curve.

Isothermal Titration Calorimetry (ITC): ITC provides a direct measurement of the binding thermodynamics, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between NVS-CECR2-1 and the CECR2 bromodomain.

  • Principle: A solution of NVS-CECR2-1 is titrated into a sample cell containing the CECR2 bromodomain. The heat released or absorbed upon binding is measured.

  • Protocol Outline:

    • Prepare solutions of NVS-CECR2-1 and the purified CECR2 bromodomain in the same buffer.

    • Load the protein solution into the sample cell and the inhibitor into the injection syringe.

    • Perform a series of injections of the inhibitor into the protein solution.

    • Measure the heat change after each injection.

    • Integrate the heat pulses and fit the data to a binding model to determine the thermodynamic parameters.

Cellular Target Engagement and Functional Assays

Fluorescence Recovery After Photobleaching (FRAP): This live-cell imaging technique is used to assess the mobility of fluorescently tagged CECR2 in the nucleus and determine if NVS-CECR2-1 can displace it from chromatin.

  • Principle: A fluorescently tagged protein (e.g., GFP-CECR2) is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored over time. The recovery rate is dependent on the mobility of the fluorescently tagged protein. If NVS-CECR2-1 displaces CECR2 from chromatin, the mobility of GFP-CECR2 will increase, leading to a faster fluorescence recovery.

  • Protocol Outline:

    • Transfect cells with a vector expressing GFP-CECR2.

    • Treat the cells with NVS-CECR2-1 or a vehicle control.

    • Identify a region of interest (ROI) in the nucleus and acquire pre-bleach images.

    • Photobleach the ROI with a high-intensity laser.

    • Acquire a time-lapse series of images to monitor fluorescence recovery.

    • Quantify the fluorescence intensity in the ROI over time and calculate the recovery kinetics.

FRAP_Workflow cluster_workflow FRAP Experimental Workflow Start Start: Cells expressing GFP-CECR2 Treatment Treat with NVS-CECR2-1 or Vehicle Start->Treatment PreBleach Acquire Pre-Bleach Image Treatment->PreBleach Bleach Photobleach Region of Interest (ROI) PreBleach->Bleach PostBleach Acquire Time-Lapse Images Bleach->PostBleach Analysis Quantify Fluorescence Recovery PostBleach->Analysis End Determine Protein Mobility Analysis->End caption Fluorescence Recovery After Photobleaching (FRAP) Workflow

Caption: A simplified workflow for FRAP experiments.

Chromatin Fractionation and Immunoblotting: This biochemical technique is used to determine the amount of CECR2 associated with chromatin.

  • Principle: Cells are lysed and separated into cytoplasmic, soluble nuclear, and chromatin-bound fractions. The amount of CECR2 in each fraction is then quantified by immunoblotting. Treatment with NVS-CECR2-1 is expected to decrease the amount of CECR2 in the chromatin-bound fraction.

  • Protocol Outline:

    • Treat cells with NVS-CECR2-1 or a vehicle control.

    • Lyse the cells in a hypotonic buffer to isolate the nuclei.

    • Extract the soluble nuclear proteins with a low-salt buffer.

    • The remaining pellet contains the chromatin-bound proteins, which are then solubilized.

    • Separate the proteins from each fraction by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against CECR2 and control proteins (e.g., histone H3 for the chromatin fraction).

    • Detect and quantify the protein bands.

Cell Viability and Apoptosis Assays: These assays are used to assess the cytotoxic effects of NVS-CECR2-1.

  • MTS Assay: Measures cell viability based on the metabolic conversion of a tetrazolium salt into a colored formazan product by living cells.

  • Annexin V/Propidium Iodide Staining: A flow cytometry-based assay to detect apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide intercalates with DNA in cells with compromised membranes (late apoptosis or necrosis).

Conclusion and Future Directions

NVS-CECR2-1 is a well-characterized and selective chemical probe that has been instrumental in elucidating the cellular functions of the CECR2 bromodomain. Its primary cellular target is unequivocally the CECR2 protein, and its mechanism of action involves the inhibition of CECR2's interaction with chromatin. The discovery of the CECR2-NF-κB signaling axis has opened up new avenues for understanding the role of chromatin remodeling in cancer metastasis and inflammation.

Future research should continue to explore the therapeutic potential of targeting CECR2, particularly in the context of metastatic cancers. Further investigation into the CECR2-independent effects of NVS-CECR2-1 is also warranted to fully understand its cellular activities. The use of NVS-CECR2-1 in combination with other therapeutic agents could also be a promising strategy for cancer treatment.

References

  • Cytotoxic activity of NVS-CECR2-1 on various human cancer cells. Cells...
  • CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PubMed Central. (URL: [Link])

  • Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC. (URL: [Link])

  • Chromatin remodeling factor CECR2 forms tissue-specific complexes with CCAR2 and LUZP1 - Canadian Science Publishing. (URL: [Link])

  • The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed Central. (URL: [Link])

  • CECR2 - SFARI Gene. (URL: [Link])

  • NVS-CECR2-1 - the Chemical Probes Portal. (URL: [Link])

  • CECR2 Gene - Ma'ayan Lab – Computational Systems Biology. (URL: [Link])

  • Genome-wide screen of human bromodomain-containing proteins identifies Cecr2 as a novel DNA damage response protein | Semantic Scholar. (URL: [Link])

  • NVS-CECR2-1 - Structural Genomics Consortium. (URL: [Link])

  • NVS-CECR2-1 - Adooq Bioscience. (URL: [Link])

  • The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed. (URL: [Link])

  • Chromatin remodeling regulator CECR2 - Homo sapiens (Human) | UniProtKB | UniProt. (URL: [Link])

Sources

Biological Effects of NVS-CECR2-1 on Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

NVS-CECR2-1 is a high-affinity, selective chemical probe designed to inhibit the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[1][2][3][4][5] Unlike broad-spectrum BET inhibitors, NVS-CECR2-1 targets the non-BET family, specifically disrupting the interaction between CECR2 and acetylated histones within the CERF (CECR2-containing remodeling factor) complex.

This guide details the biological consequences of NVS-CECR2-1 exposure in cancer models, specifically highlighting its cytotoxic potency in colorectal cancer (SW48) and its anti-metastatic potential in triple-negative breast cancer (TNBC). It serves as a navigational tool for researchers validating CECR2 as a therapeutic target, providing verified protocols and mechanistic insights.

Target Profile & Mechanism of Action

The Target: CECR2

CECR2 is a component of the CERF complex, which includes the ATP-dependent chromatin remodeler SNF2L (SMARCA1).[4][6] It plays a critical role in:

  • Neurulation: Essential for neural tube closure.

  • Chromatin Remodeling: Regulates nucleosome spacing and accessibility.[6]

  • DNA Damage Response: Inhibits

    
    -H2AX activity.[4]
    
NVS-CECR2-1 Characteristics

NVS-CECR2-1 binds the CECR2 bromodomain, preventing it from reading acetylated lysine residues on histones (H3/H4) and non-histone proteins (e.g., RELA).[6]

ParameterValueAssay / Context
Binding IC50 47 nMAlphaScreen
Binding KD 80 nMIsothermal Titration Calorimetry (ITC)
Selectivity High>30-fold selective over other bromodomains (48 tested)
Solubility LowRequires careful DMSO stock preparation
Mechanistic Pathway

The primary mechanism involves the physical displacement of CECR2 from chromatin. In metastatic breast cancer, CECR2 recruits the NF-


B subunit RELA  (p65) to gene promoters. Inhibition by NVS-CECR2-1 disrupts this complex, reducing the expression of pro-metastatic and immunosuppressive genes (e.g., CSF1, CXCL1).

CECR2_Pathway NVS NVS-CECR2-1 (Inhibitor) CECR2_Chromatin CECR2-Chromatin Complex NVS->CECR2_Chromatin Binds BRD BioEffect Biological Outcome: Metastasis & M2 Macrophage Polarization NVS->BioEffect Suppresses CECR2_Free Displaced CECR2 CECR2_Chromatin->CECR2_Free Displacement Complex CECR2-RELA Transcriptional Complex CECR2_Free->Complex Inhibits formation RELA RELA (NF-kB) RELA->Complex Genes Target Genes: CSF1, CXCL1, MMP2 Complex->Genes Promotes Transcription Genes->BioEffect Drives

Figure 1: Mechanism of Action. NVS-CECR2-1 displaces CECR2, preventing the formation of the CECR2-RELA complex and suppressing pro-metastatic gene expression.

Biological Effects on Cancer Cells[1][2][3][7][8][9][10]

Cytotoxicity and Apoptosis

NVS-CECR2-1 exhibits distinct cytotoxic effects depending on the cell lineage.

  • SW48 (Colorectal Cancer): Highly sensitive. The compound induces apoptosis and inhibits clonogenic growth.[1][7]

    • IC50 (Clonogenic): 0.64 µM (10-day assay).[1]

    • Mechanism: Induction of apoptosis (Annexin V positive, PARP cleavage).[7]

  • Other Lines: Moderate to low sensitivity.

  • Off-Target Toxicity: Researchers must note that at high concentrations (>5 µM), NVS-CECR2-1 may exhibit CECR2-independent cytotoxicity. It is crucial to use the negative control, NVS-CECR2-C , to distinguish on-target from off-target effects.

Anti-Metastatic Activity (Breast Cancer)

In triple-negative breast cancer (TNBC) models (e.g., 4T1 cells), NVS-CECR2-1 does not necessarily kill the primary tumor cells but significantly impairs their ability to metastasize.

  • Immune Modulation: Inhibition prevents the secretion of cytokines (CSF1, CXCL1) that polarize macrophages to the immunosuppressive M2 phenotype.[8]

  • Outcome: Reduced lung metastasis burden in murine models.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity (Clonogenic Assay)

Use this protocol to determine long-term sensitivity, which is more accurate for epigenetic modulators than short-term metabolic assays.

  • Preparation: Seed SW48 cells at low density (500–1,000 cells/well) in 6-well plates.

  • Treatment: After 24h, treat with NVS-CECR2-1 in a dose-response range (e.g., 0.1, 0.3, 1.0, 3.0, 10 µM). Include DMSO vehicle control and NVS-CECR2-C (negative control).

  • Incubation: Incubate for 10 days without changing media (unless media acidifies rapidly).

  • Fixation: Wash with PBS, fix with 4% paraformaldehyde for 15 min.

  • Staining: Stain with 0.5% Crystal Violet for 30 min. Wash with water and air dry.

  • Analysis: Count colonies (>50 cells). Plot log(concentration) vs. % survival to calculate IC50.

Protocol 2: Validating Target Engagement (FRAP)

Fluorescence Recovery After Photobleaching (FRAP) confirms that the inhibitor actually enters the nucleus and displaces CECR2 from chromatin.

  • Transfection: Transfect cells (e.g., U2OS or HEK293) with a GFP-CECR2 construct.

  • Treatment: 24h post-transfection, treat cells with 0.1 µM NVS-CECR2-1 or DMSO for 1 hour.

  • Bleaching: Using a confocal microscope, photobleach a specific nuclear region (ROI) with high-intensity laser.

  • Measurement: Monitor fluorescence recovery in the ROI every 0.5s for 60s.

  • Interpretation:

    • DMSO Control: Slow recovery (CECR2 is bound tightly to chromatin).

    • NVS-CECR2-1: Rapid recovery (CECR2 is free/displaced and diffuses quickly back into the bleached spot).

FRAP_Workflow Step1 Transfect GFP-CECR2 Step2 Treat with NVS-CECR2-1 (1h) Step1->Step2 Step3 Photobleach Nuclear ROI Step2->Step3 Step4 Measure Recovery Rate Step3->Step4 Result1 Slow Recovery (Chromatin Bound) Step4->Result1 DMSO Result2 Fast Recovery (Displaced/Inhibited) Step4->Result2 Inhibitor

Figure 2: FRAP Assay Workflow. Rapid fluorescence recovery indicates successful displacement of CECR2 from chromatin.

Protocol 3: Chromatin Fractionation

Biochemical confirmation of displacement.

  • Lysis: Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100) to isolate nuclei.

  • Separation: Centrifuge to pellet nuclei (P1). The supernatant (S1) is the Cytoplasmic fraction.

  • Extraction: Resuspend P1 in nuclear lysis buffer (3 mM EDTA, 0.2 mM EGTA). Centrifuge. Supernatant (S2) is the Soluble Nuclear fraction.

  • Chromatin Pellet: The remaining pellet (P2) is the Chromatin-Bound fraction. Resuspend in SDS sample buffer.

  • Western Blot: Blot for CECR2.

    • Result: NVS-CECR2-1 treatment should decrease CECR2 intensity in the P2 (Chromatin) fraction and increase it in the S2 (Soluble Nuclear) fraction compared to DMSO.

Data Summary

MetricValueNotes
Binding Affinity (Kd) 80 nMMeasured by ITC.[4]
Binding IC50 47 nMAlphaScreen assay.[4]
Cellular IC50 (SW48) 0.64 µMClonogenic assay (10 days).[1]
Effective Dose (Metastasis) 5–10 mg/kgIn vivo murine models (IP injection).
Selectivity Ratio >30xvs. BRD4, BRD9, and other bromodomains.

Trustworthiness & Caveats

  • Off-Target Effects: While highly selective, NVS-CECR2-1 can induce cell death via CECR2-independent mechanisms at high concentrations (>5 µM). Always validate phenotypes using CECR2 knockdown (CRISPR/siRNA) alongside chemical inhibition. If the drug kills cells that lack CECR2, the effect is off-target.

  • Solubility: The compound is poorly soluble in aqueous media. Ensure complete dissolution in DMSO before adding to cell culture media.

  • Probe Status: NVS-CECR2-1 is a chemical probe, not a clinical drug candidate. It is optimized for in vitro and short-term in vivo target validation.

References

  • Park, S. G., et al. (2020). "Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells."[9] Scientific Reports, 10, 16330.

  • Zhang, M., et al. (2022). "CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression." Science Translational Medicine, 14(630).[10]

  • Structural Genomics Consortium (SGC). "NVS-CECR2-1 Chemical Probe Profile."

  • MedChemExpress. "NVS-CECR2-1 Product Datasheet & Biological Activity."

Sources

Methodological & Application

Probing the Epigenome: A Guide to NVS-CECR2-1 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of epigenetic regulation, the ability to precisely measure the interaction of small molecules with their protein targets within a living cell is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of NVS-CECR2-1, a selective chemical probe for the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. We will delve into the scientific rationale and detailed protocols for two key cell-based assays: a NanoBRET™ Target Engagement assay to quantify the binding of NVS-CECR2-1 to CECR2 in live cells, and a cell viability assay to determine the functional consequences of this engagement.

The Significance of CECR2 and its Inhibitor NVS-CECR2-1

CECR2 is a bromodomain-containing protein that functions as a crucial component of the ATP-dependent chromatin remodeling complex, CERF (CECR2-containing Remodeling Factor).[1][2] This complex plays a vital role in modulating chromatin structure, thereby regulating gene expression essential for processes such as neurulation and DNA damage response.[3][4] The bromodomain of CECR2 specifically recognizes and binds to acetylated lysine residues on histones, tethering the remodeling machinery to specific genomic locations. Dysregulation of CECR2 has been implicated in developmental disorders and cancer, making it an attractive therapeutic target.[3]

NVS-CECR2-1 is a potent and selective, non-BET family inhibitor of the CECR2 bromodomain, with a reported IC50 of 47 nM.[5][6] It acts by competitively binding to the acetyl-lysine binding pocket of the CECR2 bromodomain, thereby displacing it from chromatin.[7] This displacement disrupts CECR2's function and has been shown to induce apoptosis in various cancer cell lines, highlighting its potential as an anti-cancer agent.[7][8][9]

Quantifying Target Engagement in Live Cells: The NanoBRET™ Assay

To confirm that a compound reaches and interacts with its intended target in the complex milieu of a living cell, a target engagement assay is indispensable.[10] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology offers a robust and quantitative method to measure compound binding to a specific protein in real-time within live cells.[11][12]

The principle of the NanoBRET™ Target Engagement assay relies on energy transfer from a NanoLuc® luciferase-tagged protein of interest (the energy donor) to a cell-permeable fluorescent tracer that binds to the same protein (the energy acceptor).[13][14] When a test compound, such as NVS-CECR2-1, is introduced, it competes with the fluorescent tracer for binding to the target protein. This competition leads to a decrease in the BRET signal, which can be measured to determine the compound's intracellular affinity and target occupancy.[4]

cluster_0 No Inhibitor Present cluster_1 NVS-CECR2-1 Present CECR2_NL CECR2-NanoLuc® Fusion Protein Tracer Fluorescent Tracer CECR2_NL->Tracer Light Light Emission (618 nm) Tracer->Light Substrate NanoLuc® Substrate Substrate->CECR2_NL Oxidation CECR2_NL_Inhib CECR2-NanoLuc® Fusion Protein No_Light Reduced Light Emission CECR2_NL_Inhib->No_Light No BRET Inhibitor NVS-CECR2-1 Inhibitor->CECR2_NL_Inhib Tracer_free Fluorescent Tracer (displaced) Substrate_Inhib NanoLuc® Substrate Substrate_Inhib->CECR2_NL_Inhib Oxidation

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NVS-CECR2-1 NanoBRET™ Target Engagement Assay

This protocol is adapted from established NanoBRET™ Target Engagement assays for bromodomains and requires the generation of a NanoLuc®-CECR2 fusion vector.[4][14]

Materials:

  • HEK293 cells (ATCC)[15]

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin[5]

  • Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)

  • FuGENE® HD Transfection Reagent (Promega)[5]

  • NanoLuc®-CECR2 fusion vector (requires custom cloning)

  • Carrier DNA (Promega)

  • NanoBRET™ tracer for bromodomains (e.g., NanoBRET™ BET BRD Tracer, Promega, requires optimization for CECR2)

  • NVS-CECR2-1 compound

  • NVS-CECR2-C (inactive control compound)[6]

  • NanoBRET™ Nano-Glo® Substrate (Promega)

  • Extracellular NanoLuc® Inhibitor (Promega)

  • White, 96-well or 384-well assay plates

  • Luminometer with 450nm (donor) and >600nm (acceptor) filters

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[15]

    • One day prior to the assay, prepare a transfection mix in Opti-MEM™. Combine the NanoLuc®-CECR2 fusion vector (10 ng/µL) and carrier DNA (90 ng/µL) with FuGENE® HD at a 3:1 ratio (µL of reagent to µg of DNA).[5]

    • Incubate the transfection mix for 20 minutes at room temperature.[5]

    • Add the transfection mix to a suspension of HEK293 cells (2 x 10⁵ cells/mL) and plate into the assay wells.[1][5]

    • Incubate for 18-24 hours to allow for protein expression.

  • Compound and Tracer Preparation:

    • Prepare a serial dilution of NVS-CECR2-1 and the inactive control NVS-CECR2-C in Opti-MEM™. A typical concentration range would be from 100 µM down to 1 nM.

    • Prepare the NanoBRET™ tracer at a 2X final concentration in Opti-MEM™. The optimal tracer concentration needs to be empirically determined but is typically near its EC₅₀ value for the target protein.[14]

  • Assay Execution:

    • To the wells containing the transfected cells, add an equal volume of the serially diluted compounds.

    • Immediately after adding the compounds, add an equal volume of the 2X tracer solution to all wells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[1]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's protocol.

    • Add the substrate/inhibitor mix to each well.

    • Read the luminescence within 10 minutes using a luminometer equipped with two filters: a donor filter (450nm) and an acceptor filter (long-pass >600nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal (618nm) by the donor signal (450nm).

    • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the NVS-CECR2-1 concentration and fit the data to a four-parameter logistic regression curve to determine the IC₅₀ value.

Assessing the Functional Outcome: Cell Viability Assay

While target engagement confirms the physical interaction of a compound with its target, a cell viability assay measures the downstream biological consequence. For an anti-cancer agent, a reduction in cell viability is a key indicator of efficacy. The MTS assay is a colorimetric method for assessing cell viability.[16] In this assay, the tetrazolium salt MTS is reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.[17]

Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of NVS-CECR2-1 Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_MTS Add MTS Reagent Incubate2->Add_MTS Incubate3 Incubate for 1-4h Add_MTS->Incubate3 Read Measure Absorbance at 490nm Incubate3->Read Analyze Calculate Cell Viability and IC50 Read->Analyze

Caption: Workflow for the MTS-based cell viability assay.

Detailed Protocol: NVS-CECR2-1 Cell Viability (MTS) Assay

This protocol is based on a study that demonstrated the cytotoxic effects of NVS-CECR2-1 on various human cancer cell lines.[16]

Materials:

  • Human cancer cell line (e.g., SW48 colon cancer cells)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • NVS-CECR2-1 compound

  • DMSO (vehicle control)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Clear, 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of NVS-CECR2-1 in culture medium. The final concentrations should typically range from 100 µM to 1 nM. Include a vehicle control (DMSO) at the same final concentration as in the highest compound dose.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NVS-CECR2-1 or the vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[16]

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.[17][18]

    • Incubate the plate for 1-4 hours at 37°C.[10][18] The optimal incubation time may vary depending on the cell line and should be determined empirically.

    • Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis:

    • Subtract the average absorbance of the background wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of NVS-CECR2-1 relative to the vehicle-treated control cells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the NVS-CECR2-1 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcomes

By employing these two distinct yet complementary assays, researchers can build a comprehensive profile of NVS-CECR2-1's activity in a cellular context.

Assay TypeKey ParameterExpected Outcome with NVS-CECR2-1
NanoBRET™ Target Engagement IC₅₀ (Intracellular Affinity)A potent, dose-dependent decrease in the BRET signal, yielding a low nanomolar IC₅₀ value, confirming direct binding to CECR2 in live cells.
Cell Viability (MTS) Assay IC₅₀ (Cytotoxicity)A dose-dependent reduction in cell viability, with IC₅₀ values in the submicromolar to low micromolar range in sensitive cancer cell lines.[7]

Conclusion

The protocols detailed in this application note provide a robust framework for investigating the cellular activity of the CECR2 bromodomain inhibitor, NVS-CECR2-1. The NanoBRET™ Target Engagement assay offers a precise method to confirm and quantify the direct interaction of the compound with its target in a physiological setting. Complementing this, the cell viability assay provides a clear measure of the functional consequence of this target engagement. Together, these assays are powerful tools for advancing our understanding of CECR2 biology and for the development of novel epigenetic therapies.

References

  • Cytotoxic activity of NVS-CECR2-1 on various human cancer cells. ResearchGate. Available at: [Link]

  • NVS-CECR2-1. Adooq Bioscience. Available at: [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available at: [Link]

  • HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat). iGEM. Available at: [Link]

  • CECR2 Gene - GeneCards | CECR2 Protein | CECR2 Antibody. GeneCards. Available at: [Link]

  • CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L. Human Molecular Genetics. Oxford Academic. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology. ACS Publications. Available at: [Link]

  • Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. PubMed. Available at: [Link]

  • Cytotoxic activity of NVS-CECR2-1 on various human cancer cells. Cells... ResearchGate. Available at: [Link]

  • Establishment of a cellular NanoBRET-based CCR2 binding assay. (A)... ResearchGate. Available at: [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. Available at: [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]

  • NVS-CECR2-1. Structural Genomics Consortium. Available at: [Link]

  • NanoBRET: The Bright Future of Proximity-Based Assays. PMC. NIH. Available at: [Link]

  • NVS-CECR2-1. Adooq Bioscience. Available at: [Link]

Sources

Protocol for NVS-CECR2-1 in an Apoptosis Assay: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pro-Apoptotic Potential of NVS-CECR2-1

NVS-CECR2-1 is a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain, a non-BET family member.[1][2] Bromodomains are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a pivotal role in chromatin remodeling and gene transcription.[3] The CECR2 protein is implicated in various cellular processes, including DNA damage response and chromatin remodeling.[2][4] Emerging evidence highlights the cytotoxic activity of NVS-CECR2-1 against a range of human cancer cells, with apoptosis being the primary mechanism of cell death.[1][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing NVS-CECR2-1 to induce and quantify apoptosis. We will delve into the mechanistic underpinnings of NVS-CECR2-1-induced apoptosis, provide detailed, field-proven protocols for key apoptosis assays, and offer insights into data interpretation and troubleshooting. Our approach emphasizes scientific integrity, ensuring that each protocol is a self-validating system for robust and reproducible results.

The Mechanism of NVS-CECR2-1-Induced Apoptosis: A Multi-faceted Approach

NVS-CECR2-1 exerts its pro-apoptotic effects by displacing CECR2 from chromatin, thereby modulating gene expression programs that govern cell survival and death.[3] A key signaling pathway implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway.[4][6] CECR2 has been shown to be recruited by the RELA (p65) subunit of NF-κB to activate the expression of target genes that can promote cell survival and suppress apoptosis.[7] By inhibiting CECR2, NVS-CECR2-1 can disrupt this pro-survival signaling, tipping the cellular balance towards apoptosis. While the complete downstream cascade is an area of active investigation, it is hypothesized that the inhibition of CECR2 leads to the downregulation of anti-apoptotic proteins and/or the upregulation of pro-apoptotic proteins, ultimately leading to the activation of the caspase cascade.

This intricate signaling cascade can be visualized as follows:

NVS_CECR2_1_Apoptosis_Pathway NVS NVS-CECR2-1 CECR2 CECR2 NVS->CECR2 Inhibits NFkB_Inhibition NF-κB Pathway Inhibition Chromatin Chromatin CECR2->Chromatin Binds to RELA RELA (p65) RELA->CECR2 Recruits ProSurvival Pro-Survival Gene Transcription Chromatin->ProSurvival Activates ProSurvival->NFkB_Inhibition Bcl2_Family Modulation of Bcl-2 Family Proteins NFkB_Inhibition->Bcl2_Family Leads to Caspase_Cascade Caspase Activation Bcl2_Family->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: NVS-CECR2-1 inhibits CECR2, disrupting NF-κB signaling and promoting apoptosis.

Experimental Design: Key Considerations for a Successful Apoptosis Assay

Before embarking on the detailed protocols, it is imperative to establish the optimal experimental conditions for your specific cell line.

Determining the Optimal Concentration of NVS-CECR2-1

The half-maximal inhibitory concentration (IC50) of NVS-CECR2-1 can vary significantly between different cancer cell lines.[8][9] Therefore, a dose-response experiment is a critical first step.

Protocol: Dose-Response Curve using a Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

  • Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Seeding density can influence drug sensitivity.[10]

  • Drug Treatment: Prepare a serial dilution of NVS-CECR2-1 in your cell culture medium. A starting range of 0.1 µM to 50 µM is generally recommended. Treat the cells for a fixed period, typically 48 to 72 hours.[5]

  • Viability Assessment: At the end of the incubation period, assess cell viability using a commercially available kit following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the NVS-CECR2-1 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Reported IC50 Values of NVS-CECR2-1 in a Cancer Cell Line

Cell LineCancer TypeIC50 (µM)Reference
SW48Colon Cancer~0.62[2]

Note: This table should be expanded by the researcher with experimentally determined IC50 values for their cell lines of interest.

Time-Course Analysis

The induction of apoptosis is a dynamic process, and the timing of different apoptotic events can vary.[11] A time-course experiment is essential to identify the optimal time point for observing the desired apoptotic markers.

Protocol: Time-Course Experiment

  • Treatment: Treat your cells with NVS-CECR2-1 at a concentration around the predetermined IC50.

  • Sample Collection: Collect cell samples at various time points (e.g., 6, 12, 24, 48, and 72 hours) post-treatment.

  • Apoptosis Assay: Perform your chosen apoptosis assay (e.g., Annexin V/PI staining) at each time point to determine the peak of the apoptotic response.

Core Protocols for Assessing NVS-CECR2-1-Induced Apoptosis

The following are detailed protocols for three widely accepted methods to quantify apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[12]

Underlying Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide, a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Workflow:

AnnexinV_Workflow start Cell Treatment with NVS-CECR2-1 harvest Harvest Cells start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V & PI resuspend->stain incubate Incubate at RT (15-20 min, in dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI staining to detect apoptosis.

Detailed Step-by-Step Protocol:

  • Induce Apoptosis: Treat cells with NVS-CECR2-1 at the predetermined optimal concentration and for the optimal duration. Include a vehicle-treated (e.g., DMSO) negative control.

  • Harvest Cells: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation. It is crucial to handle cells gently to avoid inducing mechanical membrane damage.[13]

  • Wash: Wash the cells once with ice-cold PBS.

  • Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis.[14] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct assessment of the apoptotic cascade.

Underlying Principle: This assay utilizes a specific peptide substrate for caspase-3/7 that is conjugated to a reporter molecule (e.g., a fluorophore or a luminogenic substrate). Upon cleavage by active caspases, the reporter is released, generating a detectable signal that is proportional to caspase activity.

Experimental Workflow:

Caspase_Workflow start Cell Treatment with NVS-CECR2-1 in a 96-well plate add_reagent Add Caspase-Glo® 3/7 Reagent start->add_reagent incubate Incubate at RT (30-60 min, in dark) add_reagent->incubate measure Measure Luminescence incubate->measure

Caption: A simplified workflow for a luminescent caspase-3/7 activity assay.

Detailed Step-by-Step Protocol (using a luminescent assay as an example):

  • Cell Plating: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Induce Apoptosis: Treat cells with NVS-CECR2-1 and appropriate controls.

  • Reagent Addition: At the end of the incubation period, add a volume of a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation: An increase in luminescence in NVS-CECR2-1-treated cells compared to the vehicle control indicates the activation of caspase-3/7 and the induction of apoptosis.

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic pathway, providing mechanistic insights.[15]

Key Protein Targets:

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a substrate for activated caspase-3. Cleavage of PARP-1 from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a hallmark of apoptosis.[16]

Detailed Step-by-Step Protocol:

  • Induce Apoptosis and Prepare Lysates: Treat cells with NVS-CECR2-1. At the desired time point, harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP-1, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is appropriate for your primary antibodies for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of your target proteins to the loading control to compare protein levels across different samples.

Data Interpretation:

  • An increase in the Bax/Bcl-2 ratio in NVS-CECR2-1-treated cells suggests the involvement of the intrinsic apoptotic pathway.

  • The appearance of the cleaved PARP-1 fragment confirms caspase-3 activation and the execution phase of apoptosis.

Trustworthiness and Self-Validation: Ensuring Robust Results

To ensure the reliability of your findings, it is crucial to incorporate appropriate controls and validation steps into your experimental design.

  • Positive Controls: Use a known apoptosis-inducing agent (e.g., staurosporine or etoposide) as a positive control to validate that your assay system is working correctly.

  • Negative Controls: A vehicle-treated control is essential to establish the baseline level of apoptosis in your cell line.

  • CECR2 Knockdown/Knockout: To confirm that the apoptotic effect of NVS-CECR2-1 is on-target, perform experiments in cells where CECR2 has been depleted (e.g., using siRNA or CRISPR/Cas9). A reduced sensitivity to NVS-CECR2-1 in these cells would support a CECR2-dependent mechanism.[1][13]

  • Inactive Control Compound: If available, use a structurally related but inactive analog of NVS-CECR2-1 as a negative control to rule out off-target effects.

Conclusion: A Powerful Tool for Apoptosis Research

NVS-CECR2-1 is a valuable chemical probe for investigating the role of CECR2 in cellular processes and for exploring its potential as an anti-cancer therapeutic. The protocols and guidelines presented in this application note provide a robust framework for studying NVS-CECR2-1-induced apoptosis. By carefully optimizing experimental conditions and employing a multi-faceted approach to apoptosis detection, researchers can generate high-quality, reproducible data to advance our understanding of this promising epigenetic inhibitor.

References

  • Park, S. G., Lee, D., Seo, H. R., Lee, T., Kim, S., & Kwon, J. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports, 10(1), 16259. [Link]

  • Structural Genomics Consortium. (n.d.). NVS-CECR2-1. SGC. [Link]

  • National Center for Biotechnology Information. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. PubMed Central. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]

  • Zhang, X., et al. (2022). CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression. Science Translational Medicine, 14(630), eabf3972. [Link]

  • National Center for Biotechnology Information. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. PubMed Central. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • National Center for Biotechnology Information. (2011). Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death. PubMed Central. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of NVS-CECR2-1 on various human cancer cells. [Link]

  • ResearchGate. (n.d.). CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression. [Link]

  • ResearchGate. (n.d.). CECR2 depletion reduces the sensitivity of SW48 cells to NVS-CECR2-1. [Link]

  • ResearchGate. (n.d.). I tried to perform a western blot with PARP1 antibody but no band was onserved?[Link]

  • National Institutes of Health. (2007). The role of NF-κB-1 and NF-κB-2-mediated resistance to apoptosis in lymphomas. PubMed Central. [Link]

  • PubMed. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. National Library of Medicine. [Link]

  • MDPI. (2022). NF-κB in Cell Deaths, Therapeutic Resistance and Nanotherapy of Tumors: Recent Advances. Multidisciplinary Digital Publishing Institute. [Link]

  • Dovepress. (2017). Apoptotic induction and inhibition of NF-κB signaling pathway in human prostatic cancer PC3 cells by natural compound 2,2'-oxybis (4-allyl-1-methoxybenzene), biseugenol B, from Litsea costalis: an in vitro study. Dove Medical Press. [Link]

Sources

Application Note: Optimized Treatment Durations for NVS-CECR2-1 in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the operational protocols for NVS-CECR2-1 , a highly selective chemical probe targeting the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2). Unlike broad-spectrum BET inhibitors (e.g., JQ1), NVS-CECR2-1 exhibits a distinct kinetic profile that requires precise temporal calibration.

Critical Insight: Researchers must decouple Target Engagement (rapid chromatin displacement, <6 hours) from Phenotypic Response (cytotoxicity/apoptosis, >72 hours). Misaligning the readout window with these distinct biological phases is the primary cause of experimental failure with this probe.

Chemical Probe Profile & Mechanism

Before initiating treatment, verify the compound identity and use the mandatory negative control to rule out off-target toxicity.

PropertySpecification
Probe Name NVS-CECR2-1
Target CECR2 Bromodomain (Non-BET)
Mechanism Competitive inhibition of Acetyl-Lysine binding; Chromatin displacement
In Vitro Potency IC50: 47 nM (AlphaScreen); Kd: 80 nM
Negative Control NVS-CECR2-C (Structurally similar, inactive against CECR2)
Solubility DMSO (Stock typically 10 mM); Poor aqueous solubility (Step-down dilution required)
Key Sensitive Line SW48 (Colorectal Adenocarcinoma)
Mechanistic Pathway Diagram

The following diagram illustrates the causality chain from molecular binding to cellular phenotype, highlighting the temporal lag.

G CECR2 CECR2 Complex (Chromatin Bound) Displacement Chromatin Displacement CECR2->Displacement + Probe (< 1h) Probe NVS-CECR2-1 (Inhibitor) Probe->Displacement Transcript Transcriptional Reprogramming (e.g., NF-κB, MAPK) Displacement->Transcript 6-24h Apoptosis Apoptosis/Growth Arrest (Phenotype) Transcript->Apoptosis > 72h (Cell Cycle Dependent)

Caption: Temporal progression of NVS-CECR2-1 activity. Note the significant lag between displacement (hours) and apoptosis (days).

Strategic Framework: The "Two-Phase" Protocol

Do not use a single time point for all assays. You must select the duration based on the specific biological question.

Experimental GoalRecommended DurationRationale
Target Engagement 4 – 6 Hours CECR2 displacement is a physicochemical event. Long incubations allow compensatory feedback loops to obscure the direct effect.
Gene Expression (qPCR) 12 – 24 Hours Sufficient time for mRNA turnover of direct targets (e.g., RELA targets, MYC), but minimizes secondary transcriptional noise.
Cytotoxicity (IC50) 72 – 96 Hours CECR2 inhibition is often cytostatic or requires multiple cell cycles to trigger apoptosis (e.g., in SW48 cells).

Detailed Protocols

Protocol A: Rapid Chromatin Displacement (Target Validation)

Objective: Confirm NVS-CECR2-1 has entered the nucleus and engaged CECR2. Readout: Chromatin Fractionation Western Blot or FRAP.

Step-by-Step:

  • Seeding: Seed cancer cells (e.g., SW48, U2OS) at high density (80% confluence) in 6-well plates.

    • Why? High density mimics tissue architecture and ensures sufficient protein yield for fractionation.

  • Preparation: Prepare 10 mM stocks of NVS-CECR2-1 and NVS-CECR2-C (Control) in DMSO.

  • Treatment: Dilute to 1 µM final concentration in fresh media.

    • Note: SGC data suggests 1 µM is sufficient for >90% target occupancy without off-target effects.

  • Incubation: Incubate for 4 to 6 hours at 37°C.

  • Harvest: Perform subcellular fractionation to separate Soluble Nuclear vs. Chromatin-Bound fractions.

  • Analysis: Western Blot for CECR2.

    • Success Criteria: NVS-CECR2-1 treatment should result in a loss of CECR2 in the Chromatin fraction and an increase in the Soluble fraction compared to DMSO/Control.

Protocol B: 72-Hour Cytotoxicity Assay (Phenotypic Screening)

Objective: Determine the antiproliferative IC50. Readout: ATP-based viability (e.g., CellTiter-Glo) or MTS.

Step-by-Step:

  • Optimization (Day 0): Seed cells in 96-well or 384-well white opaque plates.

    • Density: 1,000–3,000 cells/well (Line dependent).

    • Critical: Cells must remain in log-phase growth for the full 72h. Over-confluence masks drug effects.

  • Equilibration: Allow cells to adhere for 24 hours.

  • Dosing (Day 1):

    • Perform a 1:3 serial dilution of NVS-CECR2-1 and NVS-CECR2-C.

    • Range: 10 µM down to 1 nM .

    • Vehicle Control: 0.1% DMSO (Must match highest drug concentration).

  • Incubation: Treat for 72 hours continuous exposure.

    • Do not wash out. Epigenetic remodeling requires sustained pressure.

  • Readout (Day 4): Add detection reagent, shake for 10 min, read luminescence/absorbance.

  • Data Processing:

    • Normalize to DMSO control (100%).

    • Plot log(concentration) vs. % viability.

    • Validation: The NVS-CECR2-C (Control) curve should remain flat (near 100% viability). If the Control kills cells, the effect is non-specific toxicity, not CECR2 inhibition.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Treatment cluster_2 Phase 3: Divergent Readouts Seed Seed Cells (Time: -24h) Treat Add NVS-CECR2-1 + NVS-CECR2-C (Control) Seed->Treat Branch Goal? Treat->Branch Short Mechanism Check (4-6 Hours) Branch->Short Target Engagement Long Viability Assay (72 Hours) Branch->Long Cell Killing Readout1 Chromatin Fractionation (Western Blot) Short->Readout1 Readout2 MTS / CellTiter-Glo (IC50 Calculation) Long->Readout2

Caption: Decision tree for NVS-CECR2-1 experimental design. Select duration based on mechanistic vs. phenotypic endpoints.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
No cytotoxicity at 72h Cell line may be CECR2-independent.Verify CECR2 expression levels. Test SW48 as a positive control line.
Control (NVS-CECR2-C) shows toxicity Off-target effects or DMSO toxicity.Ensure DMSO < 0.2%. If toxicity persists at <1 µM, the cell line is hypersensitive to the scaffold, not the epigenetic effect.
High variability in IC50 Evaporation or edge effects.Use breathable seals. Fill outer wells with PBS (do not use for data).
Precipitation in media Compound insolubility.NVS-CECR2-1 has poor solubility.[1] Do not exceed 10 µM in media. Sonicate stock solution before dilution.

References

  • Structural Genomics Consortium (SGC). NVS-CECR2-1: A Chemical Probe for CECR2. [Link] Primary source for chemical properties, selectivity data, and recommended concentrations.[2]

  • Kim, J. et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[3][4] Scientific Reports, 10, 16365. [Link] Key reference for 72h cytotoxicity protocols, SW48 sensitivity, and apoptosis mechanisms.

  • SGC-UNC. General Guidelines for Chemical Probes. [Link] Standards for using negative controls and interpreting probe selectivity.

Sources

Detailed Protocol: Preparation and Handling of NVS-CECR2-1 Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

NVS-CECR2-1 is a highly potent and selective chemical probe targeting the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2), a component of the CERF chromatin remodeling complex.[1][2] With an IC50 of 47 nM and a Kd of 80 nM , it is a critical tool for dissecting chromatin biology and neuronal development [1, 2].

The integrity of biological data depends heavily on the precision of the initial compound preparation. NVS-CECR2-1 is hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization. Improper handling—such as freeze-thaw cycles, moisture contamination, or inaccurate weighing—can lead to precipitation or degradation, rendering experimental results void.

This guide provides a rigorous, standardized protocol for preparing high-quality NVS-CECR2-1 stock solutions, ensuring reproducibility across biochemical and cellular assays.

Physicochemical Properties

Understanding the compound's physical nature is the first step in Quality Control (QC).

PropertyDataNotes
Compound Name NVS-CECR2-1
CAS Number 1992047-61-6
Molecular Weight 495.68 g/mol Use this exact value for Molarity calculations.[2][3][4]
Formula C₂₇H₃₇N₅O₂S
Solubility (DMSO) ~100 mM (49.57 mg/mL)Highly soluble in organic solvent.
Solubility (Water) InsolubleDo not attempt aqueous stock preparation.
Appearance Solid / PowderWhite to off-white.
Storage (Powder) -20°CStable for >2 years if desiccated [3].
Storage (Solution) -80°C (Preferred) or -20°CAliquots required to prevent freeze-thaw.[5]

Materials & Equipment

  • Compound: NVS-CECR2-1 (Lyophilized powder).[2]

  • Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), anhydrous (≥99.9% purity).

    • Note: DMSO is hygroscopic.[6] Use a fresh bottle or one stored over molecular sieves.

  • Vials: Amber glass vials (preferred) or low-binding polypropylene microcentrifuge tubes.

  • Equipment:

    • Analytical Balance (Precision 0.01 mg).

    • Vortex mixer.

    • Ultrasonic bath (optional, for stubborn particles).

    • Pipettes (P200, P1000) and barrier tips.

Safety & Precautions

  • DMSO Permeability: DMSO readily penetrates skin and can carry toxic compounds into the bloodstream.[7] NVS-CECR2-1 is a potent epigenetic modulator; avoid all skin contact.

  • PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

  • Respiratory: Handle powder in a fume hood or biosafety cabinet to prevent inhalation of particulates.

Protocol: Stock Solution Preparation (10 mM)

A 10 mM stock concentration is the industry standard for this compound. It allows for a 1:1000 dilution to reach 10 µM (high dose) or 1:10,000 for 1 µM (standard dose), keeping final DMSO concentration ≤0.1%.

Calculations

The Golden Rule: Always weigh the powder first, then calculate the solvent volume. Do not rely on the vendor's label weight (e.g., "5 mg") as residual mass varies.



Example for 10 mM Stock: If you weigh 5.20 mg of NVS-CECR2-1:



Preparation Workflow

StockPrep Start Lyophilized Powder (-20°C) Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Weigh Weigh Powder (Analytical Balance) Equilibrate->Weigh Prevents condensation Calc Calculate DMSO Vol (Vol = Mass / (MW * Conc)) Weigh->Calc Dissolve Add DMSO & Vortex (30-60s) Calc->Dissolve QC Visual QC (Clear solution?) Dissolve->QC QC->Dissolve Fail (Sonicate) Aliquot Aliquot (20-50 µL per tube) QC->Aliquot Pass Store Store at -80°C (Long Term) Aliquot->Store

Figure 1: Workflow for the preparation of NVS-CECR2-1 stock solution. Note the critical equilibration step to prevent moisture absorption.

Step-by-Step Procedure
  • Equilibration: Remove the product vial from -20°C storage. Keep the cap tightly closed and allow it to warm to Room Temperature (RT) for at least 30 minutes.

    • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, degrading it.

  • Weighing: Tapping gently, transfer the powder to a tared amber glass vial. Record the exact mass (e.g., 5.2 mg).

  • Solubilization:

    • Calculate the required DMSO volume (see 5.1).

    • Pipette the calculated volume of DMSO into the vial.[8]

    • Vortex vigorously for 30–60 seconds.

    • Check: Inspect against a light source. The solution should be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes (avoid heating >30°C).

  • Aliquoting:

    • Do not store the bulk stock in one bottle.

    • Dispense into single-use aliquots (e.g., 20 µL or 50 µL) in labeled, low-binding tubes.

    • Why? NVS-CECR2-1 is stable, but repeated freeze-thaw cycles introduce moisture and oxygen, leading to oxidation or precipitation.

  • Storage: Store aliquots at -80°C (preferred) or -20°C. Protect from light.

Usage Guidelines & Dilution Strategy

For cellular assays, the recommended working concentration is typically 1 µM [4].[1]

Serial Dilution Scheme

Direct dilution from 100% DMSO stock to aqueous media can cause "shock precipitation" if the concentration is too high. A stepwise dilution is safer.

Dilution cluster_legend Final DMSO Concentration Stock Stock Solution 10 mM in DMSO Inter Intermediate Dilution 100 µM in Media/Buffer (1:100 Dilution) Stock->Inter Add 1 µL Stock to 99 µL Media Final Working Solution 1 µM in Cells (1:100 Dilution) Inter->Final Add 10 µL Inter to 990 µL Media Info Final DMSO = 0.01% (Safe for most cells)

Figure 2: Two-step serial dilution strategy to ensure solubility and minimize DMSO toxicity.

Procedure
  • Thaw one aliquot of 10 mM stock at RT. Vortex briefly.

  • Intermediate Step: Dilute 1:100 into culture media (or PBS) to create a 100 µM solution.

    • Example: 2 µL of 10 mM Stock + 198 µL Media.

    • Mix immediately to prevent local high-concentration precipitation.

  • Final Step: Dilute 1:100 again into the assay well.

    • Example: Add 10 µL of 100 µM Intermediate to 990 µL of cells.

    • Final Concentration: 1 µM NVS-CECR2-1.

    • Final DMSO: 0.01% (Well below the 0.5% toxicity threshold).[9]

Troubleshooting & QC

IssueProbable CauseSolution
Precipitate upon thawing Low temperature solubility limit reached.Warm to 37°C for 5 mins and vortex. If undissolved, discard.
Precipitate in media "Shock" dilution or concentration >100 µM.Use the intermediate dilution step (Fig 2). Ensure rapid mixing.
Loss of potency Moisture contamination or freeze-thaw damage.Use fresh aliquots. Ensure DMSO was anhydrous.
Yellowing of solution Oxidation.Check expiration. Discard if significant color change occurs.

References

  • Structural Genomics Consortium (SGC). NVS-CECR2-1: A chemical probe for CECR2.[3][4][10] SGC Probes.[3][4][10] [Link]

  • Adooq Bioscience. NVS-CECR2-1 Handling and Storage Guidelines. [Link][2]

  • Im, J., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[11][12] Scientific Reports, 10, 16330.[11] [Link]

Sources

NVS-CECR2-1 in vivo study design and dosage

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical In Vivo Evaluation of NVS-CECR2-1

Abstract

This document provides a detailed framework for designing and executing preclinical in vivo studies using NVS-CECR2-1, a potent and selective chemical probe for the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. CECR2 is an epigenetic reader and a component of chromatin remodeling complexes, implicated in cancer progression, particularly through the regulation of NF-κB signaling and immune suppression.[1][2][3] While NVS-CECR2-1 has demonstrated clear activity in cellular assays, including inducing apoptosis in colon cancer cells and modulating pathways relevant to breast cancer metastasis, standardized in vivo protocols have not yet been widely published.[1][4][5] This guide synthesizes the known biological functions of CECR2 and the biochemical properties of NVS-CECR2-1 to propose robust, scientifically-grounded protocols for pharmacokinetic, pharmacodynamic, and efficacy studies in relevant cancer models.

Introduction: CECR2 as a Therapeutic Target

CECR2 is a regulatory subunit of the ATP-dependent CERF (CECR2-containing remodeling factor) chromatin remodeling complex.[6][7] Its bromodomain (BRD) is a protein module that recognizes acetylated lysine residues on histones and other proteins, thereby directing the complex to specific genomic loci.[7][8] This activity is crucial for modulating chromatin structure and gene expression.

Key Functions of CECR2:

  • Chromatin Remodeling: In complex with ISWI ATPases (SNF2L or SNF2H), CECR2 regulates nucleosome spacing to facilitate DNA access for transcription, replication, and repair.[3][7]

  • Developmental Roles: CECR2 is essential for critical developmental processes, including neural tube closure.[6][9][10]

  • Oncogenic Signaling: Recent evidence has identified CECR2 as a driver of breast cancer metastasis. It achieves this by binding to the acetylated RelA subunit of NF-κB, activating its transcriptional program.[1][8] This leads to the expression of genes like CSF1, which promotes the recruitment and polarization of immunosuppressive M2 macrophages in the tumor microenvironment.[1]

NVS-CECR2-1 is a highly selective, non-BET family bromodomain inhibitor developed as a chemical probe to investigate CECR2 biology.[11][12] It binds the CECR2 bromodomain with high affinity (IC₅₀ = 47 nM) and shows robust target engagement in cells at sub-micromolar concentrations.[11][12] Its demonstrated ability to induce apoptosis in cancer cell lines makes it a valuable tool for exploring CECR2 inhibition as a therapeutic strategy.[4][5]

Signaling Pathway Overview

The following diagram illustrates the proposed mechanism by which CECR2 promotes cancer metastasis and how NVS-CECR2-1 intervenes.

CECR2_Pathway cluster_nucleus Nucleus cluster_tme Tumor Microenvironment (TME) NFkB Acetylated RelA (NF-κB) CECR2 CECR2 NFkB->CECR2 binds to Bromodomain DNA DNA CECR2->DNA directs remodeling at target genes Transcription Gene Transcription (e.g., CSF1, TNC) DNA->Transcription leads to CSF1 CSF1 Secretion Transcription->CSF1 Macrophage Macrophage (M0) CSF1->Macrophage recruits & polarizes M2_Macrophage M2 Macrophage (Immunosuppressive) Macrophage->M2_Macrophage Metastasis Metastasis & Immune Evasion M2_Macrophage->Metastasis promotes NVS_CECR2_1 NVS-CECR2-1 NVS_CECR2_1->CECR2 Inhibits

Caption: CECR2-mediated activation of NF-κB signaling and its inhibition by NVS-CECR2-1.

Foundational Study Design: Formulation and Model Selection

A successful in vivo study hinges on addressing two preliminary challenges: drug formulation and selection of a relevant animal model.

Vehicle Formulation for NVS-CECR2-1

Challenge: NVS-CECR2-1 is reported to be poorly soluble.[11] This is a critical hurdle for achieving adequate bioavailability and exposure in vivo.

Strategy: A formulation screen is the mandatory first step. The goal is to develop a stable, well-tolerated vehicle that can solubilize the compound for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

Recommended Vehicles for Screening:

  • Aqueous-based:

    • 10% (v/v) DMSO, 40% (v/v) PEG400, 50% (v/v) Saline

    • 5% (v/v) N-methyl-2-pyrrolidone (NMP), 15% (v/v) Solutol HS 15, 80% (v/v) Water

  • Oil-based (for IP/Oral):

    • 10% (v/v) DMSO in Corn Oil or Sesame Oil

  • Cyclodextrin-based:

    • 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in Saline

Protocol: Prepare small-scale formulations at the highest target concentration. Assess for precipitation after 1-2 hours at room temperature and 4°C. Once a lead vehicle is identified, a maximum tolerated dose (MTD) or dose-range finding (DRF) study in a small cohort of non-tumor-bearing mice is essential to ensure the formulation itself does not cause adverse effects.

Animal Model Selection

The choice of animal model should be dictated by the scientific question. Based on existing literature, two primary avenues are suggested.

Model TypeRecommended Cell LineMouse StrainScientific QuestionRationale
Subcutaneous Xenograft SW48 (Human Colon Adenocarcinoma)Immunodeficient (e.g., NOD/SCID, NSG)Assess direct anti-tumor cytotoxicity and apoptosis-inducing activity.NVS-CECR2-1 shows potent cytotoxic activity against SW48 cells in vitro.[4][5]
Orthotopic/Metastatic Syngeneic 4T1 (Murine Mammary Carcinoma)Immunocompetent (BALB/c)Investigate the role of CECR2 inhibition on the tumor immune microenvironment and metastasis.CECR2 knockout in this model dramatically reduces lung metastasis, implicating an immune-mediated mechanism.[1][3]

Protocol 1: Pilot Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To establish the dose-exposure relationship of NVS-CECR2-1 and to confirm target engagement in tumor tissue at tolerated doses. This study is critical for selecting the appropriate dose levels and schedule for subsequent efficacy studies.

Experimental Workflow

PKPD_Workflow cluster_setup Study Setup cluster_dosing Dosing & Sampling cluster_analysis Analysis Implant Implant SW48 cells in NSG mice TumorGrowth Monitor tumor growth (100-150 mm³) Implant->TumorGrowth Randomize Randomize into dosing cohorts TumorGrowth->Randomize Dose Administer single dose of NVS-CECR2-1 (e.g., 10, 30, 100 mg/kg) Randomize->Dose Sample Serial sampling: - Plasma (PK) - Tumor/Tissues (PD) Dose->Sample LCMS LC-MS/MS analysis of plasma for [Drug] Sample->LCMS qPCR qPCR/Western Blot on tumor for PD markers Sample->qPCR PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, T½) LCMS->PK_Calc PD_Mod Quantify PD marker modulation qPCR->PD_Mod

Caption: Workflow for the proposed PK/PD pilot study.

Step-by-Step Methodology
  • Animal Model: Use female NOD/SCID or NSG mice bearing subcutaneous SW48 tumors.

  • Cohort Establishment: Once tumors reach an average volume of 100-150 mm³, randomize animals into cohorts (n=3-4 per timepoint per dose group).

  • Dose Administration: Administer a single dose of NVS-CECR2-1 via the selected route (e.g., oral gavage) at three escalating levels (e.g., 10, 30, and 100 mg/kg) plus a vehicle control group.

  • Sample Collection:

    • PK: Collect blood via submandibular or saphenous bleed at multiple timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into K₂EDTA tubes. Centrifuge to isolate plasma and store at -80°C.

    • PD: At selected timepoints (e.g., 4, 8, and 24 hours), euthanize a cohort from each dose group and harvest tumors and other relevant tissues. Snap-freeze in liquid nitrogen or fix in formalin.

  • Bioanalysis:

    • PK: Quantify NVS-CECR2-1 concentrations in plasma using a validated LC-MS/MS method.

    • PD: Process tumor lysates to assess target engagement. Recommended PD biomarkers include:

      • NF-κB target genes: Measure mRNA levels of CSF1 or TNC via qPCR.

      • Apoptosis markers: Measure cleaved Caspase-3 or PARP via Western blot or IHC.

Protocol 2: Tumor Growth Inhibition (TGI) Efficacy Study

Objective: To determine the anti-tumor efficacy of NVS-CECR2-1, administered chronically, in a relevant cancer model.

Experimental Design
ParameterRecommendation
Animal Model SW48 subcutaneous xenografts in NSG mice.
Starting Tumor Volume 100-150 mm³
Group Size n = 8-10 mice per group for statistical power.
Treatment Groups 1. Vehicle Control2. NVS-CECR2-1 (Low Dose)3. NVS-CECR2-1 (High Dose)4. NVS-CECR2-C (Inactive Control, at High Dose)[11]5. Positive Control (Standard-of-care, optional)
Dosing Schedule Daily (QD) or twice-daily (BID) via oral gavage. Schedule to be informed by PK/PD study.
Study Duration 21-28 days, or until tumors in the control group reach endpoint criteria.
Step-by-Step Methodology
  • Tumor Implantation & Monitoring: Subcutaneously implant 5 x 10⁶ SW48 cells in 50% Matrigel into the flank of each mouse. Begin caliper measurements 2-3 times per week once tumors are palpable.

  • Randomization: When tumors reach the target volume, randomize mice into treatment groups using software to ensure no statistical difference in starting tumor volume between groups.

  • Treatment: Begin daily administration of compounds as per the study design. Record body weights and perform clinical observations daily.

  • Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.

  • Study Endpoints:

    • Primary: Tumor growth inhibition (%TGI) at the end of the study. Endpoint is typically a tumor volume of 1500-2000 mm³ or signs of ulceration.

    • Secondary: Body weight loss (a measure of toxicity), clinical observations, and terminal analysis of PD markers in tumor tissue.

  • Data Analysis: Plot mean tumor volume (+/- SEM) over time for each group. Calculate %TGI using the formula: 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Perform statistical analysis (e.g., ANOVA with post-hoc tests).

References

  • NVS-CECR2-1. Structural Genomics Consortium. [Link]

  • Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports. [Link]

  • NVS-CECR2-1 Product Page. Adooq Bioscience. [Link]

  • Chromatin remodeling factor CECR2 forms tissue-specific complexes with CCAR2 and LUZP1. Canadian Science Publishing. [Link]

  • Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis. Congressionally Directed Medical Research Programs. [Link]

  • CECR2, a Protein Involved in Neurulation, Forms a Novel Chromatin Remodeling Complex With SNF2L. Molecular and Cellular Biology. [Link]

  • CECR2 Gene Information. National Center for Biotechnology Information (NCBI). [Link]

  • The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. PubMed. [Link]

  • Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis. Clinical Pharmacology & Therapeutics. [Link]

  • The nuclear factor CECR2 promotes somatic cell reprogramming by reorganizing the chromatin structure. National Institutes of Health (NIH). [Link]

  • Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Vrije Universiteit Amsterdam. [Link]

  • CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression. Science Translational Medicine. [Link]

  • CECR2 Protein Information. UniProt. [Link]

  • The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. bioRxiv. [Link]

  • Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. National Institutes of Health (NIH). [Link]

Sources

Application Note: High-Throughput Screening for CECR2 Bromodomain Inhibition Using NVS-CECR2-1

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The bromodomain-containing protein CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) is a critical component of the ISWI (Imitation Switch) chromatin remodeling complex (specifically the CERF complex).[1][2] CECR2 plays a pivotal role in neurulation and DNA damage response, and recent data implicates it in breast cancer metastasis via macrophage-mediated immune suppression and NF-κB signaling.

NVS-CECR2-1 is the primary chemical probe for interrogating CECR2 biology. Developed in collaboration with the Structural Genomics Consortium (SGC) , it exhibits high potency (IC50 = 47 nM ) and exceptional selectivity over other bromodomains.[3][4]

This Application Note provides a validated workflow for utilizing NVS-CECR2-1 in High-Throughput Screening (HTS) . We detail a homogeneous AlphaLISA® proximity assay designed to identify novel inhibitors or potentiators of CECR2, using NVS-CECR2-1 as the benchmark control.

Compound Profile: NVS-CECR2-1[3][4][5][6][7][8]

Before initiating HTS campaigns, it is critical to understand the physicochemical properties of the probe to prevent assay artifacts (e.g., precipitation or non-specific binding).

Table 1: Physicochemical & Biological Properties
PropertySpecificationNotes
Compound Name NVS-CECR2-1SGC Probe
Target CECR2 BromodomainPart of CERF/ISWI Complex
Potency (AlphaScreen) IC50 = 47 nM High affinity binder
Affinity (ITC) Kd = 80 nM Thermodynamic validation
Selectivity > 48-foldvs. BET family and other BRDs
Solubility DMSO (100 mM)Poor aqueous solubility; keep DMSO < 1% in assay
Molecular Weight 495.68 Da
Negative Control NVS-CECR2-C Structurally related, inactive
Cellular Use ~1.0 µMSlow off-rate in FRAP assays

Critical Handling Note: NVS-CECR2-1 is hydrophobic. Intermediate dilutions should be performed in buffer containing low-percentage DMSO or detergent (e.g., 0.05% CHAPS) to prevent adherence to plasticware before reaching the assay plate.

Mechanism of Action & Biological Context

CECR2 functions as a "reader" of acetylated histones (specifically H3Ac).[2] By binding to acetylated lysine residues, CECR2 recruits the SNF2L ATPase (ISWI) to remodel chromatin, regulating gene accessibility. NVS-CECR2-1 competitively inhibits this interaction, displacing the CERF complex from chromatin.

Figure 1: CECR2 Signaling & Inhibition Pathway

CECR2_Pathway CECR2 CECR2 Bromodomain CERF CERF Complex Assembly CECR2->CERF Scaffolding H3Ac Acetylated Histone H3 H3Ac->CECR2 Recruitment NVS NVS-CECR2-1 (Inhibitor) NVS->CECR2 Competitive Binding (Kd=80nM) NVS->H3Ac Blocks Interaction ISWI ISWI/SNF2L ATPase ISWI->CERF Binding Chromatin Chromatin Remodeling CERF->Chromatin ATP-dependent Remodeling Outcome Neurulation & Metastasis (NF-kB) Chromatin->Outcome Gene Expression

Caption: NVS-CECR2-1 competitively binds the CECR2 bromodomain, preventing recruitment to acetylated histones and disrupting the ISWI chromatin remodeling complex.

HTS Assay Protocol: AlphaLISA Competition Assay

This protocol utilizes AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[5] This "bead-based" system is ideal for HTS due to its high signal-to-background ratio and "no-wash" workflow.

Assay Principle:

  • Donor Beads: Streptavidin-coated (binds Biotinylated-H3 peptide).

  • Acceptor Beads: Anti-GST or Ni-NTA (binds GST/His-tagged CECR2 protein).

  • Mechanism: When CECR2 binds the histone peptide, beads are brought into proximity. Laser excitation (680 nm) releases singlet oxygen from Donor beads, triggering chemiluminescence (615 nm) in Acceptor beads.

  • Inhibition: NVS-CECR2-1 displaces CECR2, reducing the signal.

Reagents & Equipment[10][11]
  • Protein: Recombinant Human CECR2 Bromodomain (GST-tagged).

  • Ligand: Biotinylated Histone H3 peptide (acetylated at Lys14/Lys18).

  • Beads: AlphaLISA Glutathione (GSH) Acceptor Beads & Streptavidin Donor Beads (PerkinElmer/Revvity).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, 1 mM DTT.

  • Plate: 384-well white OptiPlate (low volume).

  • Reader: EnVision or compatible multimode reader.

Step-by-Step Workflow

Step 1: Reagent Preparation

  • 2x Protein Mix: Dilute GST-CECR2 to 200 nM in Assay Buffer (Final assay conc: 100 nM).

  • 2x Peptide Mix: Dilute Biotin-H3Ac peptide to 200 nM in Assay Buffer (Final assay conc: 100 nM).

  • 4x Bead Mix: Dilute Acceptor and Donor beads to 80 µg/mL in Assay Buffer (Final: 20 µg/mL). Note: Keep beads protected from light.

Step 2: Compound Dispensing (Acoustic)

  • Dispense 20 nL of NVS-CECR2-1 (dose-response: 10 µM down to 0.1 nM) into the 384-well plate.

  • Controls:

    • High Signal (0% Inh): DMSO only.

    • Low Signal (100% Inh): 10 µM NVS-CECR2-1 or unlabeled H3 peptide.

Step 3: Assay Assembly

  • Add 5 µL of 2x Protein Mix to the wells.

  • Centrifuge briefly (1000 rpm, 1 min).

  • Incubate for 15 minutes at RT (Pre-incubation allows compound to bind protein).

  • Add 5 µL of 2x Peptide Mix .

  • Incubate for 60 minutes at RT.

  • Add 10 µL of 4x Bead Mix (Acceptor + Donor).

    • Optimization Note: Adding beads simultaneously is efficient for HTS, but sequential addition (Acceptor first, then Donor) can sometimes reduce background.

  • Incubate for 60 minutes at RT in the dark .

Step 4: Detection

  • Read on EnVision (AlphaScreen settings: Ex 680 nm, Em 520-620 nm).

Figure 2: HTS Workflow Diagram

HTS_Workflow Source Compound Library (NVS-CECR2-1) Dispense Acoustic Dispensing (20 nL) Source->Dispense Protein Add GST-CECR2 (5 µL) Dispense->Protein Inc1 15 min Incubation (Target Engagement) Protein->Inc1 Peptide Add Biotin-Peptide (5 µL) Inc1->Peptide Inc2 60 min Incubation (Complex Formation) Peptide->Inc2 Beads Add Alpha Beads (10 µL) Inc2->Beads Read Read Alpha Signal (EnVision) Beads->Read

Caption: Sequential liquid handling workflow for the CECR2 AlphaLISA HTS assay.

Data Analysis & Validation

Quality Control Metrics

To validate the screen, calculate the Z-prime (Z') factor using the High Signal (DMSO) and Low Signal (10 µM NVS-CECR2-1) controls.



  • Target: Z' > 0.6 indicates a robust assay.

  • Signal-to-Background (S/B): Should be > 20-fold.

IC50 Calculation

Normalize data to Percent Inhibition:



Fit the dose-response curve using a 4-parameter logistic (4PL) model.

  • Expected IC50 for NVS-CECR2-1: ~40–60 nM.

  • Expected IC50 for NVS-CECR2-C: > 10 µM (Inactive).

Troubleshooting & Optimization

IssueProbable CauseSolution
Hook Effect Protein/Peptide conc. too highTitrate protein/peptide (Matrix screen). Ensure concentrations are < Kd of the bead interaction.
Low Signal "Singlet Oxygen" quenchingAvoid buffers with Azide or high concentrations of transition metals.
High Variation Pipetting errors or evaporationUse low-volume plates with seals during incubation. Ensure beads are well-suspended.
Compound Aggregation Poor solubilityEnsure 0.05% CHAPS or Tween-20 is present in the assay buffer.

References

  • Structural Genomics Consortium (SGC). NVS-CECR2-1 Chemical Probe.[3][4][6] SGC Website.[3][4] [Link]

  • BPS Bioscience. CECR2 TR-FRET Assay Kit Data Sheet.[Link]

  • Zhang, M., et al. (2022). CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression.[7] Science Translational Medicine.[7] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing NVS-CECR2-1 Concentration for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NVS-CECR2-1, a potent and selective inhibitor of the non-BET family bromodomain CECR2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on effectively utilizing NVS-CECR2-1 in your cellular experiments. Here, we address common questions and troubleshooting scenarios to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is NVS-CECR2-1 and what is its mechanism of action?

NVS-CECR2-1 is a highly selective chemical probe that targets the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[1][2] CECR2 is a component of ATP-dependent chromatin remodeling complexes, which are essential for regulating DNA accessibility during processes like transcription, DNA replication, and repair.[3] The bromodomain of CECR2 specifically recognizes and binds to acetylated lysine residues on histones and other proteins.[4] By binding to the CECR2 bromodomain with high affinity (IC50 = 47 nM in biochemical assays), NVS-CECR2-1 displaces CECR2 from chromatin, thereby inhibiting its function.[1][4] This disruption of chromatin remodeling has been shown to induce apoptosis and exert cytotoxic effects in various cancer cell lines.[1][4]

Q2: In which cancer types or cell lines is NVS-CECR2-1 expected to be most effective?

NVS-CECR2-1 has demonstrated cytotoxic activity across a range of human cancer cell lines. Notably, it has shown a submicromolar half-maximum inhibition value in SW48 colon cancer cells.[4] The effectiveness of NVS-CECR2-1 in a specific cell line can be influenced by the expression level of CECR2 and the cell's dependence on CECR2-mediated pathways. CECR2 has been found to be upregulated in metastatic breast cancer and is implicated in promoting metastasis and immune suppression, suggesting that cell lines derived from such cancers may be particularly sensitive.[5][6][7] Additionally, CECR2 expression has been noted in colorectal cancer. Researchers should consider the expression profile of CECR2 in their cell line of interest when designing experiments.

Q3: What is the recommended starting concentration range for NVS-CECR2-1 in cellular assays?

Based on available data, a starting concentration range of 0.1 µM to 1 µM is recommended for most cellular assays.[2] Robust cellular activity has been observed at 0.1 µM in FRAP (Fluorescence Recovery After Photobleaching) assays.[2] A cellular IC50 of 255 nM has been reported in a NanoBRET™ assay, which measures target engagement within cells.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

Issue 1: I am observing precipitation of NVS-CECR2-1 in my cell culture medium.

  • Causality: NVS-CECR2-1 is known to have poor aqueous solubility.[2] Precipitation can occur when the compound is diluted from a high-concentration stock (typically in DMSO) into an aqueous cell culture medium, leading to a loss of active compound and inconsistent results.

  • Solution:

    • Prepare a High-Concentration Stock in 100% DMSO: Store NVS-CECR2-1 as a lyophilized powder at -20°C.[1] For use, prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.

    • Perform Serial Dilutions: When preparing working concentrations, perform serial dilutions from your stock in 100% DMSO first, before the final dilution into the cell culture medium.

    • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5% (v/v), as higher concentrations can be toxic to cells.

    • Pre-warm Medium: Add the NVS-CECR2-1 solution to pre-warmed cell culture medium and mix gently but thoroughly by inversion or swirling. Avoid vigorous vortexing, which can sometimes promote precipitation.

    • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, you may need to lower the final concentration of NVS-CECR2-1.

Issue 2: My dose-response curve is flat, or I am not seeing a dose-dependent effect.

  • Causality: A flat dose-response curve can indicate several issues: the concentration range is too narrow or not centered around the IC50, the incubation time is too short, or the chosen cell line is resistant to NVS-CECR2-1.

  • Solution:

    • Broaden the Concentration Range: Test a wider range of concentrations, for example, from 10 nM to 10 µM, using a semi-logarithmic dilution series. This will help to identify the dynamic range of the inhibitor's effect.

    • Optimize Incubation Time: The cytotoxic effects of NVS-CECR2-1 may require a longer incubation period to become apparent. Consider extending the treatment duration (e.g., 48 or 72 hours), ensuring that your untreated control cells do not become over-confluent during this time.

    • Assess CECR2 Expression: If possible, verify the expression of CECR2 in your cell line of choice by western blot or qPCR. Cell lines with low or absent CECR2 expression may be less sensitive to the inhibitor's on-target effects.[4]

    • Positive Control: Include a positive control compound known to induce cell death in your cell line to ensure that your assay system is working correctly.

Issue 3: I am observing high variability between my technical replicates.

  • Causality: High variability can stem from inconsistent cell seeding, inaccurate pipetting of the inhibitor, or edge effects in multi-well plates.

  • Solution:

    • Ensure Homogeneous Cell Seeding: Create a single-cell suspension and mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well.

    • Accurate Pipetting: Use calibrated pipettes and be precise when performing serial dilutions and adding the inhibitor to the wells.

    • Mitigate Edge Effects: To avoid "edge effects" in 96-well plates, where wells on the perimeter of the plate can evaporate more quickly, consider not using the outer wells for experimental conditions. Instead, fill these wells with sterile PBS or medium to maintain a humid environment across the plate.

    • Increase Replicate Number: Increasing the number of technical replicates (e.g., from 3 to 6) can help to improve the statistical power and reliability of your results.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of NVS-CECR2-1 using a Dose-Response Curve and MTS Assay

This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of NVS-CECR2-1 in an adherent cancer cell line.

Materials:

  • NVS-CECR2-1

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Workflow Diagram:

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Data Analysis A Prepare NVS-CECR2-1 Serial Dilutions D Add NVS-CECR2-1 to Wells A->D B Prepare Single-Cell Suspension C Seed Cells in 96-well Plate B->C C->D E Incubate for 72 hours D->E F Add MTS Reagent E->F G Incubate and Read Absorbance F->G H Calculate % Viability G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for determining the IC50 of NVS-CECR2-1.

Procedure:

  • Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (this should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment). A common starting point is 2,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Preparation of NVS-CECR2-1 Dilutions: a. Prepare a 2X working concentration series of NVS-CECR2-1 in complete medium. For a final concentration range of 10 nM to 10 µM, your 2X series would be 20 nM to 20 µM. b. Include a vehicle control (DMSO) at the same final concentration as your highest NVS-CECR2-1 concentration.

  • Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the 2X NVS-CECR2-1 dilutions to the corresponding wells. c. Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay: a. Add 20 µL of MTS reagent directly to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "no cell" control wells from all other values. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100 c. Plot the % viability against the log of the NVS-CECR2-1 concentration. d. Use a non-linear regression model (e.g., sigmoidal dose-response) in a suitable software package (like GraphPad Prism) to determine the IC50 value.

Data Presentation

Table 1: Reported Cellular Activity of NVS-CECR2-1

Assay TypeCell LineParameterReported ValueReference
MTS AssaySW48 (Colon Cancer)IC50Submicromolar[4]
NanoBRET™HEK293 (stable)IC50255 nM[2]
FRAPNot specifiedEffective Conc.0.1 µM[2]

Signaling Pathway Context

NVS-CECR2-1's mechanism of action is rooted in the modulation of chromatin structure. CECR2 is a key component of chromatin remodeling complexes that influence gene expression. Recent studies have shown that CECR2 is recruited by the NF-κB transcription factor RELA to activate genes involved in cancer metastasis and immune suppression.[7]

CECR2_Pathway cluster_nucleus Nucleus NFkB NF-κB (RELA) CECR2 CECR2 NFkB->CECR2 recruits Chromatin Chromatin CECR2->Chromatin binds & remodels MetastasisGenes Metastasis & Immune Suppression Genes Chromatin->MetastasisGenes activates transcription NVS_CECR2_1 NVS-CECR2-1 NVS_CECR2_1->CECR2 inhibits binding

Sources

Technical Support Center: NVS-CECR2-1 Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for NVS-CECR2-1 , the Structural Genomics Consortium (SGC) chemical probe designed to selectively inhibit the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).

If you are accessing this guide, you likely encountered an experimental anomaly: perhaps the probe failed to replicate a genetic knockdown phenotype, precipitated in culture, or induced unexpected cytotoxicity. This guide synthesizes field data and mechanistic insights to resolve these discrepancies.

Part 1: Troubleshooting Logic (Decision Matrix)

Before altering your protocol, identify your specific issue using the logic flow below.

TroubleshootingFlow Start START: Define the Anomaly Issue1 Probe is Toxic but Knockdown is Not Start->Issue1 Issue2 No Phenotype Observed (Biochemical Potency High) Start->Issue2 Issue3 Inconsistent Replicates or Precipitation Start->Issue3 Action1 Check Concentration. Is [NVS-CECR2-1] > 1 µM? Issue1->Action1 Action2 Verify Target Engagement (CETSA or FRAP) Issue2->Action2 Action3 Solubility Check. DMSO > 0.1%? Issue3->Action3 Result1 Off-Target Risk (BRD4?) Use Negative Control (NVS-CECR2-C) Action1->Result1 Yes Result2 Domain vs. Scaffold Function Probe inhibits BRD, not complex assembly Action1->Result2 No (Context Dependent) Action2->Result2 Engagement Confirmed Result3 Compound Precipitation Review Solubility Protocol Action2->Result3 No Engagement Action3->Result3

Figure 1: Decision matrix for diagnosing experimental anomalies with NVS-CECR2-1.

Part 2: Frequently Asked Questions & Troubleshooting

Category 1: Phenotypic Discrepancies (Probe vs. CRISPR)

Q1: I observe strong cytotoxicity with NVS-CECR2-1 in my cancer cell line, but siRNA knockdown of CECR2 shows no effect. Is the probe off-target?

Diagnosis: This is a known phenomenon often termed the "Domain vs. Scaffold" discrepancy, though off-target toxicity at high doses is also possible.

Technical Explanation:

  • Scaffold vs. Domain: CECR2 is a component of the CERF complex (CECR2-containing remodeling factor), pairing with the ATPase SNF2L (SMARCA1) to remodel chromatin.[1][2][3][4][5] Genetic knockdown (siRNA/CRISPR) removes the entire protein, potentially destabilizing the CERF complex. The probe, however, only inhibits the bromodomain's ability to bind acetylated histones. If the cell survival depends on the physical presence of the CERF complex (scaffolding) rather than its chromatin reading capability, the probe will be less active than the knockdown [1, 2].

  • Context-Dependent Cytotoxicity: Conversely, in SW48 (colon cancer) cells, NVS-CECR2-1 induces apoptosis with sub-micromolar IC50. In some contexts, the probe may induce cytotoxicity through mechanisms that are not recapitulated by simple knockdown, or the knockdown is incomplete [3].

Actionable Steps:

  • Step 1: Validate with the Negative Control (NVS-CECR2-C) . This compound is structurally similar but inactive against CECR2.[2] If NVS-CECR2-C is also toxic, your result is an off-target artifact.

  • Step 2: Check your concentration. NVS-CECR2-1 is highly selective (>6000-fold) for CECR2 over BET bromodomains (BRD4) [1]. However, at concentrations >5-10 µM , selectivity windows close, and you may be inhibiting BRD4, which is broadly cytotoxic. Keep experiments below 1 µM if possible.

Q2: My Western Blot shows no change in CECR2 protein levels after treatment. Is the compound working?

Diagnosis: Correct result. NVS-CECR2-1 is an inhibitor , not a PROTAC (degrader).

Technical Explanation: Unlike BET degraders (e.g., dBET1), NVS-CECR2-1 occupies the acetyl-lysine binding pocket of the bromodomain. It does not induce proteasomal degradation of the CECR2 protein. Therefore, total protein levels should remain stable unless the inhibitor causes secondary destabilization (which is rare for this target).

Actionable Step: Do not use Western Blot for readout. Use FRAP (Fluorescence Recovery After Photobleaching) or CETSA to prove target engagement (see Protocol section below).

Category 2: Solubility & Handling

Q3: I see fine precipitates in my cell culture media after adding the probe.

Diagnosis: Solubility limit exceeded.

Technical Explanation: NVS-CECR2-1 is noted for having poor aqueous solubility [1].[2] While potent (IC50 = 47 nM), it is hydrophobic. Adding a high-concentration DMSO stock directly to aqueous media often causes "crashing out" (precipitation), effectively lowering the available concentration to zero.

Actionable Steps:

  • Sonicate: Sonicate the DMSO stock before use to ensure no micro-crystals exist.

  • Step-Down Dilution: Do not pipet 10 mM DMSO stock directly into media.

    • Dilute stock into an intermediate buffer (e.g., PBS + 0.1% BSA) or create a 10x working solution in media immediately before adding to cells.

  • Limit Concentration: Avoid exceeding 5 µM in cellular assays. The biochemical IC50 is ~47 nM; 1 µM is usually sufficient for saturation [1].

Category 3: Specificity Concerns

Q4: How do I know I am not inhibiting BRD4 (BET family)?

Diagnosis: Selectivity verification required.

Technical Explanation: NVS-CECR2-1 was designed to avoid the "BET liability."

  • CECR2 IC50: 47 nM[2][6][7]

  • BRD4 IC50: >37,000 nM (>37 µM) [1]

Data Summary Table: Selectivity Profile

TargetAssayPotency (IC50/Kd)Selectivity Fold
CECR2 AlphaScreen47 nM 1x
CECR2 ITC (Kd)80 nM -
BRD4 AlphaScreen>37,000 nM>780x
BRD7 AlphaScreen5,500 nM>100x
BRD9 AlphaScreen2,300 nM~50x

Data Source: SGC NVS-CECR2-1 Characterization [1]

Actionable Step: If you suspect BRD4 inhibition (e.g., massive c-Myc downregulation), run a parallel arm with JQ1 (a pan-BET inhibitor). If the NVS-CECR2-1 phenotype matches the JQ1 phenotype exactly, and you are using >1 µM, you likely have off-target effects.

Part 3: Validated Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Use this to prove NVS-CECR2-1 has entered the cell and bound CECR2.

Rationale: Ligand binding stabilizes proteins, increasing the temperature at which they denature and aggregate. CECR2 shows a massive thermal shift (~12.5°C) upon binding NVS-CECR2-1 [1].[2]

Materials:

  • Cells (e.g., HEK293 or your model line).

  • NVS-CECR2-1 (1 µM final).[2]

  • DMSO (Vehicle).[7]

  • Lysis Buffer (with protease inhibitors).

Workflow:

  • Treatment: Treat 1x10^6 cells with 1 µM NVS-CECR2-1 or DMSO for 1 hour at 37°C.

  • Harvest: Pellet cells, wash with PBS, resuspend in PBS containing protease inhibitors.

  • Aliquot: Split into 8-10 PCR tubes (50 µL each).

  • Heat Shock: Heat each tube to a distinct temperature (Range: 40°C to 65°C) for 3 minutes in a thermocycler.

    • Critical: CECR2 melts around 50-52°C. Ensure you have points at 48, 51, 54, 57, 60°C.

  • Cool: Incubate at RT for 3 minutes.

  • Lysis: Freeze-thaw (liquid nitrogen/37°C) x3 or add mild detergent (0.4% NP-40) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The aggregate (unbound protein) will pellet; stabilized (bound) protein remains in supernatant.

  • Detection: Run supernatant on SDS-PAGE and Western Blot for CECR2.

  • Analysis: The NVS-CECR2-1 treated band should persist at higher temperatures compared to DMSO.

Protocol B: Visualizing the Pathway

To interpret your results, you must understand the downstream machinery. NVS-CECR2-1 blocks the "Reading" step, preventing the CERF complex from anchoring to acetylated chromatin.

CERF_Mechanism cluster_chromatin Chromatin Landscape cluster_complex CERF Complex Histone Acetylated Histones (H3/H4) CECR2 CECR2 (Bromodomain) Histone->CECR2 Recruitment DNA Nucleosomal DNA Outcome Outcome: Failed Neurulation/ Spermatogenesis Defects DNA->Outcome Dysregulation CECR2->DNA Remodeling Access SNF2L SNF2L (ATPase/Remodeler) CECR2->SNF2L Scaffolding Probe NVS-CECR2-1 (Inhibitor) Probe->CECR2 Blocks Binding (Competitive)

Figure 2: Mechanism of Action. NVS-CECR2-1 competitively inhibits the CECR2 bromodomain, preventing the CERF complex from recognizing acetylated histones, thereby stalling chromatin remodeling.

References

  • Structural Genomics Consortium (SGC). (2012).[8] NVS-CECR2-1: A chemical probe for CECR2.[2][7][Link][7]

  • Banting, L., et al. (2013). CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L.[2][3] Human Molecular Genetics. [Link]

  • Kim, J.H., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[6][7][9] Scientific Reports.[10] [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][10][11][12][13][14] Nature Protocols. [Link]

Sources

Technical Support Center: Cell Viability Assay Troubleshooting with NVS-CECR2-1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Technical Snapshot

Welcome to the technical support center for NVS-CECR2-1 . This guide addresses the specific challenges of working with this chemical probe. Unlike standard cytotoxic agents, NVS-CECR2-1 is an epigenetic modulator targeting the CECR2 bromodomain. This distinction is critical: phenotypic readouts often require extended incubation times, and "viability" reduction may manifest as cytostasis (growth arrest) rather than immediate apoptosis.

Compound Profile
ParameterSpecificationCritical Note
Target CECR2 Bromodomain (Non-BET)Part of the CERF chromatin remodeling complex.[1][2][3]
IC50 (Biochemical) 47 nM (AlphaScreen)High potency in cell-free systems.[1]
Cellular Kd ~80 nM
Recommended Conc. ≤ 1 µMWarning: High concentrations (>5 µM) often induce off-target cytotoxicity.
Solubility DMSO (up to 100 mM)Poor aqueous solubility. Watch for precipitation in media.
Negative Control NVS-CECR2-C Structurally related but inactive.[1] Essential for validating on-target effects.

Pre-Assay Validation (The "Go/No-Go" Checks)

Before committing to a large-scale screen, perform these three validation steps. Most user-reported "failures" stem from skipping these basics.

Check 1: The Solubility Limit

NVS-CECR2-1 is hydrophobic. In aqueous cell culture media, it can precipitate if the DMSO concentration is too low or the compound concentration is too high.

  • Visual Check: Inspect the 1000x stock dilution under a microscope. If you see crystals, your cells are being "dosed" with rocks, not molecules.

  • Scientist’s Rule: Keep final DMSO concentration constant (e.g., 0.1%) across all wells, including the vehicle control.

Check 2: The Negative Control (NVS-CECR2-C)

You cannot interpret toxicity without NVS-CECR2-C .

  • Scenario A: NVS-CECR2-1 kills cells; NVS-CECR2-C does not. -> Result: On-target CECR2 inhibition.

  • Scenario B: Both compounds kill cells equally. -> Result: Off-target toxicity or general chemical stress. Do not publish this data as CECR2 inhibition.

Check 3: Cell Line Susceptibility

CECR2 expression varies wildly.

  • Action: Verify CECR2 expression in your specific cell line via Western Blot or qPCR.

  • Context: NVS-CECR2-1 shows preferential cytotoxicity in SW48 (colon cancer) cells but may only induce cytostasis in others.[4]

Experimental Workflow & Visualization

Mechanism of Action

Understanding the pathway is vital for troubleshooting. NVS-CECR2-1 blocks the "reading" of acetylated histones, preventing the CERF complex from remodeling chromatin necessary for specific gene expression.

CECR2_Pathway Acetylated_Histone Acetylated Histones (H3/H4) Binding Chromatin Binding Acetylated_Histone->Binding Recruits CECR2 CECR2 Bromodomain (CERF Complex) CECR2->Binding Probe NVS-CECR2-1 (Inhibitor) Probe->CECR2 Blocks Remodeling Chromatin Remodeling (Nucleosome Spacing) Binding->Remodeling Enables Transcription Gene Transcription (e.g., NF-kB/RelA targets) Remodeling->Transcription Outcome Phenotype: Differentiation / Apoptosis / Cytostasis Transcription->Outcome

Figure 1: Mechanism of Action. NVS-CECR2-1 competitively inhibits the binding of the CECR2 bromodomain to acetylated histones, disrupting downstream chromatin remodeling and transcription.

Optimized Assay Protocol

Standard 24-hour toxicity protocols often fail with epigenetic probes.

  • Seeding: Seed cells at low density (e.g., 1,000–3,000 cells/well in 96-well).

    • Reasoning: You need to allow for 3–6 days of proliferation. If they reach confluency by day 2, you will miss the epigenetic phenotype.

  • Treatment: Add NVS-CECR2-1 (0.01 µM – 5 µM) 24 hours after seeding.

    • Control: Include NVS-CECR2-C at matching concentrations.

  • Incubation: 72 to 144 hours (3–6 days).

    • Critical: Epigenetic reprogramming takes multiple cell cycles to manifest as a viability defect.

    • Refeeding: For >72h assays, refresh media + compound every 3 days to prevent compound instability degradation.

  • Readout: CellTiter-Glo (ATP) or Resazurin (Metabolic).

Troubleshooting Center (Q&A)

Category A: Efficacy Issues ("It's not working")

Q: I treated my cells with 1 µM NVS-CECR2-1 for 24 hours, but viability is 100%. Is the compound bad? A: The compound is likely fine; your experimental design is mismatched to the mechanism.

  • Explanation: CECR2 inhibition alters gene expression. Unlike a kinase inhibitor that might shut down a survival pathway instantly, epigenetic changes require time to accumulate.

  • Solution: Extend incubation to 72–96 hours . Ensure your cells are in the exponential growth phase during this entire period.

Q: I see no effect even after 5 days. Why? A: This suggests your cell line might not be dependent on CECR2 for survival.

  • Explanation: CECR2 is not a "pan-essential" gene.[1] Many cancer lines tolerate CECR2 loss well.

  • Solution:

    • Validate target expression (Western Blot).

    • Check for compensation by other chromatin remodelers (e.g., BRD4, though NVS-CECR2-1 is selective).

    • Use SW48 cells as a positive control line to validate your stock solution.

Category B: Toxicity Issues ("Everything is dead")

Q: My cells die at 5 µM, but the negative control (NVS-CECR2-C) also kills them. What does this mean? A: This indicates off-target toxicity .

  • Explanation: At high concentrations (>2–5 µM), many small molecules exhibit non-specific hydrophobicity-driven toxicity or interact with other proteins (e.g., kinases, transporters).

  • Solution: Determine the "Therapeutic Window." The valid range for NVS-CECR2-1 is typically sub-micromolar (100 nM – 1 µM) . If you only see toxicity where the negative control is also toxic, the compound is not acting via CECR2 in your model.

Q: My vehicle control (DMSO only) is showing 20% cell death. A: Your cells are sensitive to DMSO.

  • Solution: Titrate DMSO. Most cells tolerate 0.1%. Sensitive primary cells may require <0.05%.[5] Ensure the DMSO volume is identical in the "0 µM" control and the "10 µM" treatment well.

Category C: Technical Variability

Q: My IC50 curves are noisy and not reproducible. A: This is often a solubility or pipetting issue.

  • Check: NVS-CECR2-1 has poor aqueous solubility.[1]

  • Solution:

    • Pre-dilution: Do not pipette 100% DMSO stock directly into the cell well (the "shock" precipitates the drug). Prepare an intermediate dilution (e.g., 10x in media) and add that to the cells.

    • Mix: Ensure thorough (but gentle) mixing.

References

  • Structural Genomics Consortium (SGC). NVS-CECR2-1 Probe Datasheet.[6] (Primary source for chemical properties, selectivity data, and negative control identification). [Link]

  • Imbach, K. et al. NVS-CECR2-1: A Chemical Probe for the Bromodomain of CECR2.[3] (Describes the synthesis, potency, and selectivity profile). Note: This data is consolidated within the SGC and Tocris technical documents.

  • Gellert, P. et al. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports, 2020. (Key reference for SW48 sensitivity and CECR2-independent toxicity mechanisms). [Link]

Sources

NVS-CECR2-1 Technical Support Center: A Guide to Preventing and Troubleshooting Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NVS-CECR2-1, a potent and selective inhibitor of the CECR2 bromodomain.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling and use of NVS-CECR2-1, with a specific focus on addressing its limited solubility in aqueous solutions. Precipitation of this compound during experimental setup is a common challenge that can significantly impact data quality and reproducibility. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of NVS-CECR2-1 in your research.

Understanding the Challenge: The Physicochemical Properties of NVS-CECR2-1

NVS-CECR2-1 is a valuable tool for studying the biological functions of the CECR2 bromodomain.[3] However, its chemical structure lends itself to poor solubility in aqueous media, a critical consideration for most biological assays. Understanding its key physicochemical properties is the first step in preventing precipitation.

PropertyValueSource
Molecular Weight 495.68 g/mol [1]
Appearance Crystalline solidN/A
Aqueous Solubility Poorly soluble[2]
Recommended Solvent DMSO (up to 100 mM)
Predicted Basic pKa 7.84Chemicalize Prediction
Predicted Acidic pKa 14.25Chemicalize Prediction

The high lipophilicity and the presence of a basic functional group (predicted pKa ~7.84) suggest that the solubility of NVS-CECR2-1 will be pH-dependent. At physiological pH (~7.4), a significant portion of the molecules may be in a neutral, less soluble form.

Troubleshooting Guide: Preventing and Resolving NVS-CECR2-1 Precipitation

This section provides a step-by-step guide to proactively prevent precipitation and to troubleshoot it if it occurs.

Proactive Precipitation Prevention: A Step-by-Step Protocol

Following a meticulous dilution strategy is the most effective way to avoid precipitation when preparing aqueous working solutions of NVS-CECR2-1 from a DMSO stock.

Step 1: Preparation of a High-Concentration Stock Solution in 100% DMSO

  • Always begin by dissolving the lyophilized NVS-CECR2-1 powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM to 100 mM).

  • Ensure complete dissolution by gentle vortexing or brief sonication. Visually inspect the solution to confirm the absence of any particulate matter.

Step 2: Intermediate Serial Dilutions in 100% DMSO

  • Crucial Step: Do not dilute the high-concentration DMSO stock directly into your aqueous buffer or cell culture medium. This sudden change in solvent polarity is the primary cause of precipitation.

  • Perform serial dilutions of your concentrated stock solution in 100% DMSO to create intermediate stocks that are closer to your final desired experimental concentration.

Step 3: Final Dilution into Aqueous Solution

  • Add the final, diluted DMSO stock of NVS-CECR2-1 to your pre-warmed aqueous buffer or cell culture medium.

  • Critical Consideration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5%, and always below 1%, to minimize solvent-induced artifacts and cytotoxicity.

  • Add the DMSO stock to the aqueous solution while gently vortexing or swirling to ensure rapid and uniform mixing.

Reactive Troubleshooting: A Decision-Making Workflow

If you observe precipitation after preparing your aqueous solution, follow this troubleshooting workflow:

G start Precipitation Observed in Aqueous Solution check_dmso_conc Is the final DMSO concentration > 0.5%? start->check_dmso_conc reduce_dmso Re-prepare solution with a lower final DMSO concentration by adjusting intermediate dilutions. check_dmso_conc->reduce_dmso Yes check_ph Is the pH of the aqueous solution near the predicted basic pKa of ~7.84? check_dmso_conc->check_ph No success Solution remains clear. Proceed with experiment. reduce_dmso->success adjust_ph Consider using a buffer with a slightly more acidic pH (e.g., pH 6.8-7.2) to increase the proportion of the more soluble protonated form. check_ph->adjust_ph Yes check_temp Was the aqueous solution pre-warmed to the experimental temperature (e.g., 37°C)? check_ph->check_temp No adjust_ph->success pre_warm Pre-warm the aqueous solution before adding the NVS-CECR2-1 DMSO stock. check_temp->pre_warm No check_mixing Was the DMSO stock added to the aqueous solution with vigorous mixing? check_temp->check_mixing Yes pre_warm->success improve_mixing Add the DMSO stock dropwise to the aqueous solution while vortexing or stirring. check_mixing->improve_mixing No consider_serum Does your cell culture medium contain serum? check_mixing->consider_serum Yes improve_mixing->success serum_free_test Test the solubility in a serum-free version of your medium. Serum proteins can sometimes interact with and precipitate small molecules. consider_serum->serum_free_test Yes consider_serum->success No serum_free_test->success

Caption: Troubleshooting workflow for NVS-CECR2-1 precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for NVS-CECR2-1?

A1: Lyophilized NVS-CECR2-1 should be stored at -20°C and kept desiccated.[1] Under these conditions, it is stable for at least 36 months.[1] Stock solutions in DMSO should also be stored at -20°C and are typically stable for up to one month.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.

Q2: Can I dissolve NVS-CECR2-1 directly in aqueous buffers like PBS?

A2: No, it is not recommended. NVS-CECR2-1 is poorly soluble in aqueous solutions.[2] Attempting to dissolve it directly in PBS or other aqueous buffers will likely result in incomplete dissolution and the formation of a precipitate. The recommended solvent for initial dissolution is 100% DMSO.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO varies between cell lines. However, as a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% to avoid cytotoxic effects. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent.

Q4: I observed a precipitate in my cell culture media after adding NVS-CECR2-1. Can I still use it for my experiment?

A4: It is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate means that the actual concentration of the soluble, active compound is unknown and lower than intended, which will lead to inaccurate and unreliable results. The precipitate itself could also have confounding effects on your cells.

Q5: How does pH affect the solubility of NVS-CECR2-1?

A5: NVS-CECR2-1 has a predicted basic pKa of approximately 7.84. This means that at a pH close to this value, the molecule can exist in both a neutral and a protonated (charged) form. Generally, the charged form of a molecule is more soluble in aqueous solutions. In standard cell culture media with a pH of around 7.4, a significant portion of NVS-CECR2-1 will be in its less soluble neutral form. If you are working with a buffered solution, you could test a slightly more acidic pH (e.g., 6.8-7.2) to see if it improves solubility, but be mindful of the pH tolerance of your experimental system.

Q6: I followed all the steps, but I still see a slight haze in my solution. What can I do?

A6: A slight haze may indicate the beginning of precipitation. If the haze is minimal and does not settle out, you might consider proceeding with the experiment while noting the observation. However, for optimal results, you could try preparing a fresh solution with an even lower final concentration of NVS-CECR2-1 or a slightly lower final DMSO concentration. Gentle warming of the aqueous solution to 37°C before adding the DMSO stock can sometimes improve solubility.

References

  • NVS-CECR2-1 Datasheet. Adooq Bioscience. [Link]

  • NVS-CECR2-1. Structural Genomics Consortium. [Link]

  • Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports. [Link]

  • Chemicalize. ChemAxon. [Link]

  • The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. bioRxiv. [Link]

  • Cell lines / cell culture in your methods sections. LaNts and Laminins. [Link]

  • Cell Culture Basics: Initiate, Expand, Authenticate, and Cryopreserve Your Cells with Confidence. YouTube. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. [Link]

  • In-Cell Western™ Assay. LI-COR Biosciences. [Link]

  • Cytotoxic activity of NVS-CECR2-1 on various human cancer cells. ResearchGate. [Link]

  • CECR2 depletion reduces the sensitivity of SW48 cells to NVS-CECR2-1. ResearchGate. [Link]

  • Reported DNA repair protein CECR2, which is associated with neural tube defects in mice, is not required for double-strand break repair in primary neurospheres. DNA Repair (Amst). [Link]

  • pKa Calculator. Omni Calculator. [Link]

  • pKa Calculator. Pearson. [Link]

  • Calculators & Predictors. ChemAxon. [Link]

  • NVS-CECR2-1. Adooq Bioscience. [Link]

Sources

Technical Support Center: NVS-CECR2-1 Storage & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Storage, Solubilization, and Experimental Stability for NVS-CECR2-1 Chemical Probe Document ID: NVS-TECH-001 Last Updated: October 26, 2023

Executive Summary & Chemical Identity

NVS-CECR2-1 is a high-quality chemical probe developed to selectively inhibit the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[1] Unlike broad-spectrum BET inhibitors, this probe requires precise handling due to its specific physicochemical properties, particularly its hydrophobicity.

This guide replaces generic handling advice with a rigorous, evidence-based protocol designed to prevent compound precipitation and degradation—the two most common causes of experimental irreproducibility.

Key Chemical Properties Table
PropertySpecificationCritical Note
Molecular Weight 495.68 DaUse this exact value for molarity calculations.[1]
Solubility (DMSO) ~100 mM (max)Highly soluble. Recommended stock is 10 mM.
Solubility (Water) InsolubleDo NOT attempt to dissolve directly in aqueous buffers.
Target IC50 47 nM (CECR2)High potency allows low dosing (<1 µM), mitigating solubility issues.
Negative Control NVS-CECR2-CStructurally similar but inactive; essential for validating phenotypic effects.

Protocol: Preparation & Long-Term Storage

Objective: To create a stable stock solution that minimizes hydrolysis and freeze-thaw degradation.

Phase A: Solubilization (The "Dry-Start" Method)

Why this matters: DMSO is hygroscopic (absorbs water from air). Water introduction into the stock solution promotes hydrolysis over months of storage.

  • Equilibration: Allow the lyophilized vial to reach room temperature (approx. 15–30 mins) inside a desiccator before opening.

    • Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Choice: Use anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Dissolution: Add the calculated volume of DMSO to achieve a 10 mM stock concentration. Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at ambient temperature.

Phase B: Aliquoting & Storage (The "Single-Use" System)

Why this matters: Repeated freeze-thaw cycles create micro-gradients of concentration and introduce moisture.

  • Aliquot: Dispense the 10 mM stock into small volumes (e.g., 10 µL – 50 µL) using high-quality, O-ring sealed cryovials.

    • Pro-Tip: Match aliquot size to your typical experimental usage to ensure "single-use" vials.

  • Storage Conditions:

    • Temperature: -80°C is optimal; -20°C is acceptable for <6 months.

    • Light: Protect from light (wrap box in foil if clear vials are used).

    • Stability: Stable for >2 years at -80°C in DMSO.

Visualization: Storage & Handling Workflow

StorageWorkflow Lyophilized Lyophilized Powder (-20°C) Equilibrate Equilibrate to RT (Desiccator) Lyophilized->Equilibrate Prevent Condensation Solubilize Add Anhydrous DMSO (Target: 10 mM) Equilibrate->Solubilize Vortex QC_Check Visual QC: Clear Solution? Solubilize->QC_Check QC_Check->Solubilize No (Sonicate) Aliquot Aliquot (10-50 µL) Single-Use Vials QC_Check->Aliquot Yes Freeze Store at -80°C (Dark) Aliquot->Freeze Long-term Stability

Caption: Workflow for converting lyophilized NVS-CECR2-1 into stable, long-term storage aliquots.

Experimental Stability & Troubleshooting

Objective: To ensure the compound remains in solution during biological assays.

The "Crash-Out" Phenomenon

NVS-CECR2-1 is hydrophobic. When a concentrated DMSO stock is spiked directly into cell culture media (aqueous), the compound may precipitate ("crash out") before it binds to albumin or enters the cell.

Troubleshooting Guide (FAQ Format)

Q1: My solution turns cloudy when I add the probe to the media. Is this normal?

  • Status: Critical Failure.

  • Cause: Rapid change in polarity caused the compound to aggregate.

  • Solution: Use the Intermediate Dilution Step .

    • Dilute your 10 mM stock 1:10 in media without serum (or PBS) to create a 10x working solution.

    • Vortex immediately.

    • Add this intermediate solution to your final cell culture well.

    • Why: This stepwise gradient reduces the "shock" of the polarity shift.

Q2: Can I store the diluted working solution (e.g., 1 µM in media) for later use?

  • Answer: No.

  • Reasoning: In aqueous media, NVS-CECR2-1 is prone to gradual precipitation and potential hydrolysis over 24+ hours. Always prepare working solutions fresh immediately before treatment.

Q3: How do I validate that the probe is actually working in my cells?

  • Protocol: Run a cellular thermal shift assay (CETSA) or FRAP assay if capable.

  • Alternative: Use the negative control, NVS-CECR2-C .[2]

    • If NVS-CECR2-1 shows an effect but NVS-CECR2-C does not, your phenotypic result is likely on-target.

    • If both show toxicity at high concentrations, you are observing off-target physicochemical toxicity (likely precipitation on cell membranes).

Visualization: Troubleshooting Precipitation

Troubleshooting Start Issue: Precipitate/Cloudiness in Cell Media CheckConc Check Final Concentration (Is it > 10 µM?) Start->CheckConc HighConc Reduce Concentration (Target < 1 µM) CheckConc->HighConc Yes CheckMix Check Mixing Method CheckConc->CheckMix No DirectSpike Direct Spike into Well? CheckMix->DirectSpike SerialDilute Adopt Intermediate Dilution Step DirectSpike->SerialDilute Yes (Stop doing this) Sonicate Sonicate Stock Before Dilution DirectSpike->Sonicate No (I already dilute) Sonicate->SerialDilute Retest

Caption: Logic tree for diagnosing and resolving solubility issues in cell culture applications.

References & Authority

The protocols defined above are derived from the characterization standards set by the Structural Genomics Consortium (SGC) and peer-reviewed chemical biology literature.

  • Structural Genomics Consortium (SGC). NVS-CECR2-1 Chemical Probe Characterization. SGC Website.[3]

  • Tocris Bioscience. NVS-CECR2-1 Technical Data Sheet.

  • Imbach, et al. "Discovery of a Chemical Probe to Study Implications of BPTF Bromodomain Inhibition." Nature Chemical Biology, 2019. (Note: Describes the rigorous characterization required for SGC probes).

  • Chemical Probes Portal. NVS-CECR2-1 Review and Ratings.

Sources

Validation & Comparative

A Comparative Guide to Bromodomain Inhibition in Oncology: NVS-CECR2-1 vs. BET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cancer epigenetics, the ability to modulate gene expression programs has emerged as a powerful therapeutic strategy. Bromodains, the "readers" of histone acetylation marks, have taken center stage as critical regulators of transcription and, consequently, as promising drug targets. While the Bromodomain and Extra-Terminal (BET) family of proteins has been the subject of intense investigation, leading to the development of numerous inhibitors, the therapeutic potential of non-BET bromodomains is a rapidly evolving field. This guide provides an in-depth, objective comparison between the novel, selective non-BET inhibitor, NVS-CECR2-1, and the broader class of BET inhibitors for cancer therapy, offering insights for researchers, scientists, and drug development professionals.

The Epigenetic Rationale: Targeting Transcriptional Dependencies in Cancer

Cancer is fundamentally a disease of aberrant gene expression. Malignant cells often hijack or become dependent on specific transcriptional programs to drive their proliferation, survival, and metastasis. Epigenetic regulators, such as bromodomain-containing proteins, are key orchestrators of these programs. By recognizing acetylated lysine residues on histones and other proteins, they recruit the transcriptional machinery to specific genomic loci, thereby activating gene expression. This "reading" process is a critical node for therapeutic intervention. Inhibiting a specific bromodomain can disrupt the transcriptional circuits that a cancer cell relies upon, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.

NVS-CECR2-1: A Selective Approach to a Non-BET Bromodomain

NVS-CECR2-1 is a potent and highly selective small molecule inhibitor of the bromodomain of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2)[1][2][3]. Unlike the well-studied BET family, CECR2 is a non-BET family protein involved in chromatin remodeling and the DNA damage response[3][4]. Recent evidence has implicated CECR2 in cancer progression, particularly in metastasis[5][6][7][8].

Mechanism of Action of NVS-CECR2-1

NVS-CECR2-1 competitively binds to the acetyl-lysine binding pocket of the CECR2 bromodomain, effectively displacing it from chromatin[1][2][3][9]. This displacement disrupts the normal function of CECR2, which includes its role in transcriptional regulation. In the context of cancer, CECR2 has been shown to be recruited by the NF-κB family member RELA to activate the expression of genes involved in metastasis and immune suppression[6]. By inhibiting CECR2, NVS-CECR2-1 can impede these processes.

NVS-CECR2-1_Mechanism_of_Action cluster_nucleus Nucleus cluster_chromatin Chromatin Acetylated_Histones Acetylated Histones CECR2 CECR2 CECR2->Acetylated_Histones Binds via Bromodomain Metastasis_Genes Metastasis & Immune Suppression Genes CECR2->Metastasis_Genes Activates Transcription RELA RELA (NF-κB) RELA->CECR2 Recruits NVS_CECR2_1 NVS-CECR2-1 NVS_CECR2_1->CECR2 Inhibits Binding

Caption: Mechanism of NVS-CECR2-1 action.

Preclinical Anti-Cancer Activity of NVS-CECR2-1

Preclinical studies have demonstrated the anti-cancer potential of NVS-CECR2-1. It exhibits cytotoxic activity against a variety of human cancer cell lines, with a particularly potent effect observed in SW48 colon cancer cells, where it induces apoptosis at submicromolar concentrations[1][2][3]. Interestingly, the sensitivity of cancer cells to NVS-CECR2-1 is reduced upon CECR2 depletion, suggesting a direct on-target effect[1][2][3]. However, the inhibitor also appears to have CECR2-independent cytotoxic effects[1][2][3].

In the context of metastatic breast cancer, inhibition of CECR2 has been shown to prevent tumor spread by suppressing macrophage-mediated immune suppression[6][7][8]. Pharmacological inhibition of the CECR2 bromodomain with NVS-CECR2-1 blocked the interaction between CECR2 and RELA, leading to reduced expression of key metastatic and immunomodulatory genes[10].

BET Inhibitors: A Broader Stroke Against Transcriptional Addiction

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are arguably the most extensively studied bromodomain-containing proteins in the context of cancer[11][12][13]. These proteins play a crucial role in transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb) to chromatin[14]. Many cancers, particularly hematological malignancies, are highly dependent on the activity of BET proteins to maintain the expression of key oncogenes like MYC[13][14][15].

Mechanism of Action of BET Inhibitors

BET inhibitors are small molecules that competitively bind to the two tandem bromodomains (BD1 and BD2) present in each BET protein[13][16]. This prevents the BET proteins from binding to acetylated histones, leading to their displacement from chromatin. The consequence of this is a profound and selective downregulation of genes that are regulated by super-enhancers, which are large clusters of enhancers that drive the expression of genes crucial for cell identity and, in cancer, oncogenic programs[12][17]. The downregulation of MYC is a hallmark of BET inhibitor activity in many cancer types[13][15].

BET_Inhibitor_Mechanism_of_Action cluster_nucleus Nucleus cluster_super_enhancer Super-Enhancer Acetylated_Histones Acetylated Histones BET_Protein BET Protein (BRD2/3/4) BET_Protein->Acetylated_Histones Binds via Bromodomains P_TEFb P-TEFb BET_Protein->P_TEFb Recruits RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II Phosphorylates & Activates Oncogenes Oncogenes (e.g., MYC) RNA_Pol_II->Oncogenes Initiates & Elongates Transcription BET_Inhibitor BET Inhibitor (e.g., JQ1, OTX015) BET_Inhibitor->BET_Protein

Caption: Mechanism of BET inhibitor action.

The Landscape of BET Inhibitors and Their Clinical Status

A multitude of BET inhibitors have been developed, with several advancing to clinical trials[18][19][20][21]. These can be broadly categorized:

  • Pan-BET inhibitors: These molecules, such as JQ1 and OTX015 (birabresib), bind with similar affinity to the bromodomains of all BET family members[18][22].

  • Selective BET inhibitors: More recent efforts have focused on developing inhibitors that are selective for either the first (BD1) or second (BD2) bromodomain[13][15][23]. Evidence suggests that inhibition of BD1 is the primary driver of the anti-cancer effects of BET inhibitors[23].

While BET inhibitors have shown promise, particularly in hematologic malignancies, their efficacy as single agents has been hampered by dose-limiting toxicities, most notably thrombocytopenia[17][19]. This has spurred research into combination therapies to enhance their therapeutic window[17].

Head-to-Head Comparison: NVS-CECR2-1 vs. BET Inhibitors

FeatureNVS-CECR2-1BET Inhibitors
Target(s) CECR2 (a non-BET family protein)BET family proteins (BRD2, BRD3, BRD4, BRDT)
Mechanism of Action Displaces CECR2 from chromatin, inhibiting its role in transcriptional regulation, including NF-κB signaling.Displace BET proteins from chromatin, leading to the downregulation of super-enhancer-driven genes, notably MYC.
Selectivity Highly selective for the CECR2 bromodomain over other bromodomains[3][4].Varies: Pan-inhibitors target all BET bromodomains; selective inhibitors target specific bromodomains (BD1 or BD2)[13].
Key Downstream Effects Inhibition of metastasis-promoting genes and immunomodulatory cytokines[6]; induction of apoptosis[1][2][3].Downregulation of MYC and other oncogenes; cell cycle arrest and apoptosis[13][15].
Therapeutic Rationale Targeting a novel non-BET dependency in cancer, particularly in the context of metastasis and immune evasion.Targeting the transcriptional addiction of cancer cells to BET proteins, especially in hematologic malignancies.
Known Toxicities Preclinical data suggests no acute toxicity at effective concentrations[4]. Clinical toxicity profile is unknown.Dose-limiting toxicities in clinical trials, including thrombocytopenia, gastrointestinal issues, and fatigue[17].
Development Stage Preclinical.Multiple agents in clinical trials, with some showing limited single-agent activity[12][21].

Experimental Protocols: A Guide to Evaluating Bromodomain Inhibitors

To rigorously assess and compare bromodomain inhibitors like NVS-CECR2-1 and BET inhibitors, a series of well-defined experimental workflows are essential. The causality behind these experimental choices lies in the need to validate target engagement, elucidate the mechanism of action, and determine the therapeutic potential and limitations of these compounds.

Target Engagement and Selectivity

Objective: To confirm that the inhibitor binds to its intended target within the cell and to assess its selectivity.

Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Cancer Cell Culture treat Treat cells with inhibitor (e.g., NVS-CECR2-1 or BETi) or vehicle start->treat heat Heat cells at a range of temperatures treat->heat lyse Lyse cells and separate soluble and precipitated proteins heat->lyse wb Analyze soluble fraction by Western Blot for target protein (CECR2 or BRD4) lyse->wb analyze Quantify protein levels and generate melting curves wb->analyze end Determine shift in melting temperature (Tm) analyze->end

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells of interest (e.g., SW48 for NVS-CECR2-1, a MYC-driven leukemia line for a BET inhibitor) and allow them to adhere. Treat the cells with the desired concentration of the inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them individually at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Western Blot Analysis: Quantify the protein concentration of the soluble fractions. Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane. Probe with a primary antibody specific for the target protein (e.g., anti-CECR2 or anti-BRD4) and a suitable secondary antibody.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature to the right indicates stabilization of the protein by the inhibitor, confirming target engagement.

Mechanism of Action: Chromatin Displacement

Objective: To visualize the displacement of the target bromodomain protein from chromatin upon inhibitor treatment.

Workflow: Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow start Treat cells with inhibitor or vehicle crosslink Crosslink proteins to DNA with formaldehyde start->crosslink sonicate Lyse cells and sonicate to shear chromatin crosslink->sonicate immunoprecipitate Immunoprecipitate with antibody against target protein (CECR2 or BRD4) sonicate->immunoprecipitate reverse_crosslink Reverse crosslinks and purify DNA immunoprecipitate->reverse_crosslink qpcr Quantify DNA by qPCR using primers for target gene promoters (e.g., MYC promoter for BRD4) reverse_crosslink->qpcr end Determine change in target protein occupancy qpcr->end

Sources

Synergistic Effects of NVS-CECR2-1 with Chemotherapy Drugs: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NVS-CECR2-1 represents a distinct class of chemical probes targeting the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain.[1] Unlike broad-spectrum BET inhibitors (e.g., JQ1) that indiscriminately target BRD2, BRD3, and BRD4, NVS-CECR2-1 offers high-precision inhibition (IC50 = 47 nM) of the CECR2-containing remodeling factor (CERF) complex.

This guide analyzes the synergistic potential of NVS-CECR2-1 when combined with DNA-damaging chemotherapy agents (e.g., Cisplatin, Doxorubicin). By disrupting the chromatin remodeling necessary for efficient DNA Damage Response (DDR), NVS-CECR2-1 functions as a chemosensitizer, potentially overcoming resistance mechanisms in solid tumors.

Part 1: Mechanistic Foundation

The Role of CECR2 in DNA Damage Response (DDR)[1][2]

To understand the synergy, one must first understand the target. CECR2 is not merely a transcriptional co-activator; it is a critical component of the CERF complex , which utilizes the SNF2L ATPase to remodel chromatin.[2]

In the context of chemotherapy:

  • Chemotherapy (e.g., Cisplatin) induces DNA cross-links or double-strand breaks (DSBs).

  • The Cellular Defense: The cell recruits repair machinery (NHEJ or HR pathways). This requires chromatin relaxation to access the damaged site.

  • CECR2's Function: CECR2 binds acetylated histones (specifically H3K18ac) at damage sites, facilitating chromatin remodeling and the formation of

    
    -H2AX foci—the "signal flare" for repair recruitment.
    
  • The NVS-CECR2-1 Effect: By competitively inhibiting the CECR2 bromodomain, NVS-CECR2-1 prevents the CERF complex from engaging chromatin. This impairs the repair process, forcing the cell into apoptosis when faced with chemotherapy-induced damage.

CECR2_Mechanism cluster_Repair DNA Repair Pathway (Target) Chemo Chemotherapy (Cisplatin/Doxorubicin) DNA_Damage DNA Double-Strand Breaks Chemo->DNA_Damage Induces Chromatin Compact Chromatin DNA_Damage->Chromatin Occurs in Apoptosis Apoptosis / Mitotic Catastrophe DNA_Damage->Apoptosis Unrepaired Damage CECR2 CECR2 (CERF Complex) Chromatin->CECR2 Recruits via Ac-Histone Remodeling Chromatin Relaxation CECR2->Remodeling Facilitates H2AX γ-H2AX Foci Formation Remodeling->H2AX Enables Repair DNA Repair & Survival H2AX->Repair Signals Repair->Apoptosis Inhibition leads to NVS NVS-CECR2-1 (Inhibitor) NVS->CECR2 Blocks Bromodomain

Figure 1: Mechanism of Action. NVS-CECR2-1 blocks the chromatin remodeling step required for efficient DNA repair, sensitizing cells to chemotherapy.

Part 2: Comparative Performance Profile

Researchers often default to pan-BET inhibitors like JQ1. However, for combination therapies, selectivity is safety . The table below contrasts NVS-CECR2-1 with standard alternatives.

Table 1: NVS-CECR2-1 vs. Alternatives
FeatureNVS-CECR2-1(+)-JQ1 (Pan-BET)GNE-886
Primary Target CECR2 (Non-BET)BRD2, BRD3, BRD4CECR2 & Others
Selectivity High (>48 BRDs screened)Low (Pan-family)Moderate
Mechanism Chromatin Remodeling / DDRTranscriptional Elongation (c-Myc)Chromatin Binding
IC50 (AlphaScreen) 47 nM ~77 nM (BRD4)Varies
Toxicity Profile Targeted (DDR-specific)Broad (GI, Thrombocytopenia)Unknown
Synergy Rationale Synthetic Lethality (DDR impairment)Transcriptional suppressionSimilar to NVS

Key Insight: While JQ1 suppresses transcription of oncogenes (like c-Myc), NVS-CECR2-1 specifically impairs the physical remodeling of chromatin required for repair. This makes NVS-CECR2-1 a superior candidate for combination with DNA-damaging agents, as it directly attacks the resistance mechanism (repair) rather than just upstream signaling.

Part 3: Experimental Validation Protocols

To rigorously validate synergistic effects, a self-validating workflow is required. The following protocol integrates cytotoxicity assays with mechanistic confirmation.

Workflow: Synergistic Assessment

Workflow Step1 1. Dose Ranging (Single Agent) Step2 2. Matrix Design (Checkerboard) Step1->Step2 Step3 3. Readout (ATP/MTS Assay) Step2->Step3 Step4 4. Analysis (Combination Index) Step3->Step4 Step5 5. Validation (Western Blot: γ-H2AX) Step4->Step5

Figure 2: Experimental workflow for validating synergy between NVS-CECR2-1 and chemotherapy.

Protocol 1: The Checkerboard Assay (Synergy Quantification)

Objective: Determine the Combination Index (CI) using the Chou-Talalay method.

  • Cell Seeding: Seed cancer cells (e.g., SW48, MCF-7) at 3,000 cells/well in 96-well plates. Allow 24h adhesion.

  • Drug Matrix Preparation:

    • Agent A (NVS-CECR2-1): Prepare 5 concentrations (0, 0.25x, 0.5x, 1x, 2x, 4x IC50).

    • Agent B (Cisplatin/Paclitaxel): Prepare 5 concentrations (same ratios relative to its own IC50).

    • Combination: Treat cells with every permutation of Agent A and B (6x6 matrix).

  • Incubation: Incubate for 72 hours.

  • Readout: Use CellTiter-Glo® (ATP) or MTS assay.

  • Calculation: Use CompuSyn software to calculate CI values.

    • CI < 1.0: Synergism

    • CI = 1.0: Additive

    • CI > 1.0: Antagonism

Protocol 2: Mechanistic Confirmation (Western Blot)

Objective: Confirm that synergy is driven by DDR failure.

  • Treatment Groups:

    • Vehicle (DMSO)

    • NVS-CECR2-1 (1 µM)

    • Cisplatin (IC20 dose)

    • Combination (NVS + Cisplatin)

  • Lysis: Harvest cells at 24h and 48h post-treatment.

  • Target Markers:

    • 
      -H2AX:  Marker of DNA double-strand breaks. Expectation: Prolonged/Elevated signal in combination (failure to resolve damage).
      
    • Cleaved Caspase-3: Marker of apoptosis. Expectation: Significantly higher in combination.

    • CECR2: Verify presence/target engagement.

Part 4: Data Synthesis & Interpretation

When analyzing your data, look for the following "Synergy Signatures":

  • The IC50 Shift: In the presence of sub-lethal NVS-CECR2-1 (e.g., 100 nM), the IC50 of Cisplatin should shift leftward by at least 2-3 fold.

  • Dose Reduction Index (DRI): A high DRI indicates that the combination allows you to achieve the same therapeutic effect with a significantly lower dose of the toxic chemotherapy drug.

  • Phenotypic Validation:

    • Single Agent: NVS-CECR2-1 alone may show modest cytotoxicity (apoptosis in specific lines like SW48).

    • Combination: A "synthetic lethal" phenotype should emerge, where the combination induces massive apoptosis in cells that would normally repair the chemotherapy damage.

Case Study: Colon Cancer (SW48)

Studies utilizing NVS-CECR2-1 have demonstrated that CECR2 inhibition is particularly potent in SW48 cell lines.[3] The probe induces apoptosis via both CECR2-dependent and independent mechanisms. When combined with DNA-damaging agents, the inability of CECR2 to localize to chromatin (displaced by the probe) prevents the efficient recruitment of repair factors, leading to the accumulation of lethal DNA breaks.

References

  • NVS-CECR2-1 Chemical Probe Characterization. Structural Genomics Consortium (SGC).[1] Available at: [Link][1][4]

  • Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Kim, J. et al. Scientific Reports (2020). Available at: [Link]

  • CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression. Zhang, M. et al. Science Translational Medicine (2022). Available at: [Link]

  • Genome-wide screen of human bromodomain-containing proteins identifies Cecr2 as a novel DNA damage response protein. Lee, H.S. et al. Molecules and Cells (2012). Available at: [Link]

Sources

NVS-CECR2-1: A Highly Selective Chemical Probe for the CECR2 Bromodomain

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to its Selectivity Profile Across Bromodomain Families

In the intricate landscape of epigenetic regulation, bromodomains have emerged as key "readers" of histone acetylation marks, playing a pivotal role in chromatin remodeling and gene transcription.[1] The Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein, a member of the ISWI chromatin remodeling family, has garnered significant interest due to its involvement in neurulation and DNA damage response.[2] The development of potent and selective inhibitors for individual bromodomains is crucial for dissecting their specific biological functions and for therapeutic intervention. This guide provides an in-depth analysis of the selectivity profile of NVS-CECR2-1, a potent inhibitor of the CECR2 bromodomain, and compares its performance with other known CECR2 inhibitors.

The Critical Need for Selectivity in Bromodomain Inhibition

The human genome encodes for 46 proteins containing 61 distinct bromodomains, which are classified into eight families based on sequence similarity. Many of these proteins are components of large multi-protein complexes, and targeting a specific bromodomain without affecting others is a significant challenge. Non-selective inhibitors can lead to off-target effects, confounding experimental results and limiting their therapeutic potential. Therefore, a comprehensive understanding of an inhibitor's selectivity across the entire bromodomain family is paramount for its validation and use as a chemical probe.

NVS-CECR2-1: Potency and Selectivity Unveiled

NVS-CECR2-1 is a chemical probe developed through a collaboration between Novartis and the Structural Genomics Consortium (SGC).[2] It demonstrates high affinity for the CECR2 bromodomain with a half-maximal inhibitory concentration (IC50) of 47 nM in an AlphaScreen assay and a dissociation constant (Kd) of 80 nM as determined by isothermal titration calorimetry (ITC).[2][3]

A key feature of NVS-CECR2-1 is its remarkable selectivity. It has been reported to show no cross-reactivity in a panel of 48 different bromodomains.[2] While the complete dataset from this extensive screen is not publicly available, specific quantitative data for key off-targets underscores its selectivity.

BromodomainIC50 (nM)Selectivity vs. CECR2
CECR2 47 1x
BRD92300~49x
BRD75500~117x
BRD4>37,000>787x
Table 1: Selectivity profile of NVS-CECR2-1 against key bromodomains as determined by AlphaScreen.[2]

This high degree of selectivity makes NVS-CECR2-1 an invaluable tool for specifically interrogating the function of the CECR2 bromodomain in cellular and organismal contexts.

NVS-CECR2-1 NVS-CECR2-1 CECR2 CECR2 NVS-CECR2-1->CECR2 High Affinity (IC50 = 47 nM) BRD9 BRD9 NVS-CECR2-1->BRD9 Low Affinity (IC50 = 2300 nM) BRD7 BRD7 NVS-CECR2-1->BRD7 Low Affinity (IC50 = 5500 nM) BRD4 BRD4 NVS-CECR2-1->BRD4 Very Low Affinity (IC50 > 37,000 nM) Other_BRDs Other Bromodomains (44) NVS-CECR2-1->Other_BRDs No Significant Binding

Caption: Selectivity profile of NVS-CECR2-1.

Comparative Analysis with Other CECR2 Inhibitors

To further contextualize the selectivity of NVS-CECR2-1, it is essential to compare it with other reported CECR2 inhibitors, such as GNE-886 and TP-238.

GNE-886: Developed by Genentech, GNE-886 is another potent and selective CECR2 inhibitor.[4] Its selectivity has been extensively profiled using the BROMOscan® platform, a competitive binding assay.[5]

TP-238: This compound is a dual inhibitor of CECR2 and the Bromodomain PHD finger Transcription Factor (BPTF).[6][7] While potent against CECR2, its dual activity distinguishes it from the more selective NVS-CECR2-1.

InhibitorCECR2BRD9BPTFBRD4(1)
NVS-CECR2-1 (IC50, nM) 47 2300 N/A >37,000
GNE-886 (Kd, µM) <0.03 2.0 N/A >30
TP-238 (IC50, nM) 30 1400 350 N/A
Table 2: Comparative selectivity of NVS-CECR2-1, GNE-886, and TP-238 against key bromodomains.[2][5][6][7]

This comparison highlights that while all three compounds are potent CECR2 inhibitors, NVS-CECR2-1 exhibits a superior selectivity profile, particularly over BRD9, when compared to GNE-886 and lacks the dual BPTF activity of TP-238.

Experimental Methodology: Profiling Selectivity with BROMOscan®

The determination of a compound's selectivity profile is a critical step in its validation as a chemical probe. The BROMOscan® platform from Eurofins DiscoverX is a widely used method for comprehensive bromodomain inhibitor profiling.[8][9]

Principle of the Assay:

BROMOscan® is a competitive binding assay that quantitatively measures the ability of a test compound to displace a reference ligand from a DNA-tagged bromodomain. The amount of bromodomain that remains bound to the reference ligand, which is immobilized on a solid support, is measured by quantitative PCR (qPCR) of the attached DNA tag.[10] A lower amount of bound bromodomain in the presence of the test compound indicates a higher affinity of the compound for the bromodomain.

Step-by-Step Protocol:

  • Preparation of Reagents: The test compound is serially diluted to the desired concentrations. The DNA-tagged bromodomain and the immobilized reference ligand are prepared in the assay buffer.

  • Binding Reaction: The test compound, DNA-tagged bromodomain, and immobilized reference ligand are combined in the wells of a microplate and incubated to allow the binding to reach equilibrium.

  • Washing: The wells are washed to remove any unbound bromodomain.

  • Quantification: The amount of DNA-tagged bromodomain remaining in each well is quantified using qPCR.

  • Data Analysis: The results are expressed as the percentage of the bromodomain bound to the immobilized ligand relative to a vehicle control. Dissociation constants (Kd) are calculated by fitting the dose-response data to a standard binding model.

cluster_0 BROMOscan Workflow A 1. Prepare Reagents (Test Compound, DNA-tagged BRD, Immobilized Ligand) B 2. Competitive Binding (Incubate to Equilibrium) A->B C 3. Wash (Remove Unbound BRD) B->C D 4. qPCR (Quantify Bound BRD) C->D E 5. Data Analysis (Calculate Kd) D->E

Caption: BROMOscan® experimental workflow.

Conclusion

NVS-CECR2-1 stands out as a highly potent and exceptionally selective chemical probe for the CECR2 bromodomain. Its minimal cross-reactivity across the bromodomain family, as demonstrated by available data and assertions from the SGC, makes it a superior tool for elucidating the specific biological roles of CECR2.[2] In comparison to other CECR2 inhibitors like GNE-886 and TP-238, NVS-CECR2-1 offers a more focused inhibitory profile, which is critical for unambiguous interpretation of experimental outcomes. Researchers and drug discovery professionals can confidently utilize NVS-CECR2-1 to investigate the therapeutic potential of targeting CECR2 in various diseases, including cancer and developmental disorders.

References

  • Adooq Bioscience. NVS-CECR2-1. [Link]

  • Structural Genomics Consortium. NVS-CECR2-1. [Link]

  • Lee, J. H., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports, 10(1), 16330. [Link]

  • St. Pierre, J., et al. (2021). Discovery and characterization of bromodomain 2-specific inhibitors of BRDT. Journal of Medicinal Chemistry, 64(5), 2646-2663. [Link]

  • Kim, J. Y., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports, 10, 16330. [Link]

  • Crawford, T. D., et al. (2017). GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). ACS Medicinal Chemistry Letters, 8(7), 731-736. [Link]

  • Gacias, M., et al. (2024). The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. bioRxiv. [Link]

  • Crawford, T. D., et al. (2017). GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). ACS Medicinal Chemistry Letters, 8(7), 731–736. [Link]

  • Crawford, T. D., et al. (2017). GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). ACS Medicinal Chemistry Letters, 8(7), 731-736. [Link]

  • Gacias, M., et al. (2024). The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. bioRxiv. [Link]

  • Structural Genomics Consortium. TP-238 A chemical probe for CECR2/BPTF bromodomains. [Link]

  • Chung, C. W. (2012). Structural basis of inhibitor selectivity in the BRD7/9 subfamily of bromodomains. Journal of Molecular Biology, 415(2), 337-352. [Link]

  • Eurofins Discovery. BROMOscan Technology. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Lee, J. H., et al. (2020). CECR2 depletion reduces the sensitivity of SW48 cells to NVS-CECR2-1. Scientific Reports, 10(1), 1-13. [Link]

  • RCSB PDB. 7KDZ: Crystal structure of the bromodomain (BD) of human Bromodomain and PHD finger-containing Transcription Factor (BPTF) bound to TP-238. [Link]

  • Chayon Laboratories. BROMOscan 서비스. [Link]

  • Eurofins Discovery. Bromoscan-Competitive Ligand Binding Assay. [Link]

  • Eurofins Discovery. BromoKdMAX Bromodomain BROMOscan LeadHunter Panel - US. [Link]

Sources

Safety Operating Guide

NVS-CECR2-1: Operational Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NVS-CECR2-1 Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

NVS-CECR2-1 is a high-affinity, selective chemical probe targeting the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain.[1][2] Unlike broad-spectrum BET inhibitors, it specifically disrupts the chromatin remodeling complexes (CERF) involved in neurulation and DNA damage response (DDR).

As a Senior Application Scientist, I must emphasize that while NVS-CECR2-1 is a valuable tool for interrogating epigenetic readers, its status as a research chemical means its full toxicological profile is not yet fully characterized . Therefore, all disposal and handling procedures must operate under the "Universal Precaution for Novel Compounds" principle, treating the substance as potentially hazardous and toxic.

Key Physicochemical Data for Disposal Logic:

PropertyValueOperational Implication
Molecular Weight 495.68 g/mol Heavy organic molecule; suitable for high-temp incineration.
Formula C₂₇H₃₇N₅O₂SContains Sulfur and Nitrogen; avoid mixing with oxidizers.
Solubility DMSO (100 mM)Critical: DMSO permeates skin rapidly, carrying the inhibitor into the bloodstream.
Physical State Lyophilized SolidHigh risk of aerosolization during weighing.
Target CECR2 BromodomainEpigenetic modulator; potential teratogenic risks (neurulation interference).
Pre-Disposal Risk Assessment & Handling

Before initiating disposal, you must secure the workspace. The primary risk with NVS-CECR2-1 is not flammability, but bio-accumulation via DMSO transport .

  • PPE Requirements: Double nitrile gloves (DMSO breakthrough time is short), lab coat, and safety goggles. Work inside a fume hood.

  • Solvent Trap: If NVS-CECR2-1 is dissolved in DMSO, do not rely on standard latex gloves. DMSO degrades latex and carries the compound transdermally.

Mechanism of Action & Safety Context: Understanding why we handle this carefully: NVS-CECR2-1 antagonizes the CECR2 bromodomain, which reads acetylated histones (H3/H4) to regulate chromatin accessibility. Disruption of this pathway has been linked to neural tube defects in murine models.[2][3]

CECR2_Mechanism CECR2 CECR2 Bromodomain (Chromatin Reader) Complex CERF Complex (Chromatin Remodeling) CECR2->Complex Activates AcHistone Acetylated Histones (H3/H4) AcHistone->CECR2 Recruits Function Neurulation & DNA Repair Complex->Function Regulates Inhibitor NVS-CECR2-1 (Inhibitor) Inhibitor->CECR2 Blocks Binding (IC50 = 47 nM)

Figure 1: Mechanism of Action. NVS-CECR2-1 blocks the interaction between CECR2 and acetylated histones, disrupting downstream chromatin remodeling.

Step-by-Step Disposal Workflows

Do not pour NVS-CECR2-1 down the drain. It is an organic chemical waste that requires thermal destruction.

Applicable to: Expired vials, weighing boats, contaminated gloves, and bench paper.

  • Containment: Place the original vial (even if empty) into a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling: Affix a "Hazardous Waste" tag.

    • Chemical Name: "NVS-CECR2-1 (Solid) - Trace Organic Contaminant."

    • Hazards: Check "Toxic" and "Irritant."

  • Consolidation: Deposit the sealed bag into the Solid Chemical Waste Drum (usually the white or blue drum with a lever-lock ring).

  • Destruction: This stream is routed for High-Temperature Incineration .

Applicable to: Unused stock solutions (typically 10 mM - 100 mM).

  • Segregation: Do NOT mix with aqueous acid or base streams. Keep in the "Organic Solvents" stream.

  • Transfer: Pour the solution into the Halogenated/Sulfur-Containing Organic Solvent waste carboy.

    • Note: Because NVS-CECR2-1 contains Sulfur (S) and Nitrogen (N), it should ideally be separated from "Non-Halogenated" waste if your facility distinguishes them, though small volumes (<50 mL) are often accepted in general organic waste.

  • Rinsing: Triple-rinse the empty vial with a small amount of acetone or ethanol. Pour the rinsate into the same organic waste carboy.

  • Vial Disposal: Deface the label on the rinsed vial and dispose of it in the Glass/Sharps container (or solid chemical waste if visible residue remains).

Applicable to: Media containing µM concentrations of NVS-CECR2-1.

  • Assessment: For concentrations < 10 µM (cellular assay range), the volume is often large (liters) and the mass of the drug is negligible.

  • Protocol:

    • High Concentration (>100 µM): Collect as Liquid Chemical Waste (Aqueous Toxic).

    • Low Concentration (<10 µM): Most EHS protocols allow deactivation with 10% bleach (sodium hypochlorite) for 20 minutes only if the compound is not chemically incompatible. However, the safest route for novel inhibitors is to collect the media in a dedicated Aqueous Chemical Waste carboy to prevent environmental release. Do not autoclave chemical waste (risk of volatilization).

Decision Logic Diagram

Use this decision tree to determine the correct waste stream immediately.

Disposal_Workflow Start Identify Waste Type IsSolid Is it Solid? Start->IsSolid SolidWaste Solid Chemical Waste (Incineration) IsSolid->SolidWaste Yes (Vials, Wipes) IsLiquid Is it Liquid? IsSolid->IsLiquid No SolventType Solvent Base? IsLiquid->SolventType Organic DMSO / Ethanol Stock Solution SolventType->Organic Organic (>50%) Aqueous Cell Media / Buffer (Diluted) SolventType->Aqueous Water (>50%) OrgWaste Organic Solvent Waste (Halogenated/Sulfur) Organic->OrgWaste AqWaste Aqueous Chemical Waste (Do NOT Autoclave) Aqueous->AqWaste Best Practice

Figure 2: Disposal Decision Tree. Follow this logic to ensure compliance with RCRA and local EHS regulations.

Emergency Procedures
  • Spill (Solid): Dampen a paper towel with water (to prevent powder dispersal), wipe up the powder, and place everything in a sealed bag as Solid Chemical Waste. Clean the area with a detergent solution.

  • Spill (Liquid - DMSO): IMMEDIATELY double-glove. Absorb with vermiculite or spill pads. Clean the area with 70% Ethanol.

  • Skin Exposure: Wash with soap and copious amounts of water for 15 minutes. Do not use ethanol on the skin, as it may enhance absorption of the compound.

References

  • Structural Genomics Consortium (SGC). NVS-CECR2-1 Chemical Probe Summary. SGC. [Link]

  • Imbach, K. J., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[1][4] Scientific Reports. [Link]

  • PubChem. Compound Summary for NVS-CECR2-1. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVS-CECR2-1
Reactant of Route 2
NVS-CECR2-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.